molecular formula C9H8O4 B1268867 3-Formylphenoxyacetic acid CAS No. 37748-09-7

3-Formylphenoxyacetic acid

Cat. No.: B1268867
CAS No.: 37748-09-7
M. Wt: 180.16 g/mol
InChI Key: KHBBQMHTRDEPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylphenoxyacetic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBBQMHTRDEPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345104
Record name 3-Formylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37748-09-7
Record name 3-Formylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-formylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formylphenoxyacetic Acid from 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-formylphenoxyacetic acid from 3-hydroxybenzaldehyde. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. This document includes a detailed experimental protocol, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its structure, featuring a reactive aldehyde group, a carboxylic acid moiety, and an aromatic ether linkage, makes it a versatile building block for a variety of molecular scaffolds. The synthesis from readily available 3-hydroxybenzaldehyde provides a straightforward and efficient route to this compound. The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.

Reaction Scheme

The synthesis of this compound from 3-hydroxybenzaldehyde proceeds via a Williamson ether synthesis, followed by hydrolysis of the resulting ester intermediate.

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-Hydroxybenzaldehyde Ethyl 3-formylphenoxyacetate 3-Hydroxybenzaldehyde->Ethyl 3-formylphenoxyacetate 1. Base (e.g., K2CO3) 2. Ethyl Chloroacetate DMF, Heat Ethyl Chloroacetate This compound Ethyl 3-formylphenoxyacetate->this compound Acid or Base Hydrolysis (e.g., HCl or NaOH) Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide_ion Phenoxide ion 3-Hydroxybenzaldehyde->Phenoxide_ion Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide_ion Transition_state SN2 Transition State Phenoxide_ion->Transition_state Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Transition_state Ester_intermediate Ethyl 3-formylphenoxyacetate Transition_state->Ester_intermediate Chloride ion leaves Final_product This compound Ester_intermediate->Final_product Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Final_product Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Hydrolysis cluster_purification Purification cluster_analysis Analysis Mixing_reactants Mix 3-hydroxybenzaldehyde, K2CO3, and ethyl chloroacetate in DMF Heating Heat at 80-90 °C for 4-6 hours Mixing_reactants->Heating Cooling Cool to room temperature Heating->Cooling Extraction Extract with ethyl acetate Cooling->Extraction Washing Wash with brine Extraction->Washing Drying_concentration Dry over Na2SO4 and concentrate Washing->Drying_concentration Hydrolysis Hydrolyze with NaOH solution Drying_concentration->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Filtration Filter the precipitate Acidification->Filtration Washing_solid Wash with cold water Filtration->Washing_solid Recrystallization Recrystallize from a suitable solvent Washing_solid->Recrystallization Final_drying Dry the final product Recrystallization->Final_drying Characterization Characterize by melting point, NMR, and IR Final_drying->Characterization

An In-depth Technical Guide to 3-Formylphenoxyacetic Acid: Chemical Properties, Structure Elucidation, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenoxyacetic acid, a member of the phenoxyacetic acid class of compounds, holds interest within the scientific community, particularly in the fields of chemical synthesis and drug discovery. Its structure, featuring a reactive aldehyde group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules and potential pharmacophores. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a thorough guide to its structure elucidation through modern spectroscopic techniques.

Chemical Properties

PropertyValueReference
IUPAC Name 2-(3-formylphenoxy)acetic acidN/A
CAS Number 37748-09-7[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Melting Point 116-118 °CN/A
Boiling Point Not availableN/A
SMILES O=Cc1cccc(OCC(=O)O)c1N/A
InChI InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12)N/A

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The following protocol is adapted from the well-established synthesis of the isomeric o-formylphenoxyacetic acid[2].

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Sodium Phenoxide: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in distilled water. To this, add one molar equivalent of 3-hydroxybenzaldehyde with stirring until a homogenous solution of the sodium salt of 3-hydroxybenzaldehyde is formed.

  • Addition of Chloroacetic Acid: To the solution from step 1, add a solution of one molar equivalent of chloroacetic acid that has been neutralized with an appropriate amount of sodium hydroxide in water.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle boil with continuous stirring. Maintain the reflux for a period of 3-4 hours to ensure the completion of the reaction.

  • Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the this compound.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to obtain the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Dissolution Dissolution in Aqueous NaOH 3-Hydroxybenzaldehyde->Dissolution Chloroacetic_Acid Chloroacetic_Acid Addition Addition of Chloroacetic Acid Chloroacetic_Acid->Addition NaOH NaOH NaOH->Dissolution Dissolution->Addition Reflux Reflux (3-4h) Addition->Reflux Acidification Acidification (HCl) Reflux->Acidification Purification Purification (Recrystallization) Acidification->Purification Product This compound Purification->Product

Figure 1. Synthesis workflow for this compound.

Structure Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

  • Aldehydic Proton: A singlet in the region of 9.8-10.1 ppm, characteristic of an aldehyde proton.

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The meta-substitution pattern will lead to distinct coupling constants.

  • Methylene Protons: A singlet around 4.7 ppm, corresponding to the two protons of the -OCH₂- group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which is often exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals, confirming the number of unique carbon atoms in the structure.

  • Carbonyl Carbons: The aldehyde carbonyl carbon is expected around 190-195 ppm, and the carboxylic acid carbonyl carbon around 170-175 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (approximately 110-160 ppm). The carbon attached to the ether oxygen will be the most downfield among the ring carbons.

  • Methylene Carbon: A signal for the -OCH₂- carbon is expected around 65-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C-H Stretch (aldehyde): A weak to medium band around 2850-2750 cm⁻¹.

  • C=O Stretch: Two strong, sharp absorptions. One for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the aldehyde carbonyl around 1680-1700 cm⁻¹.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the aryl ether and another in the 1000-1100 cm⁻¹ region for the ether linkage to the methylene group.

  • Aromatic C=C Bends: Several sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, m/z 45) and the loss of the entire acetic acid side chain.

ElucidationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Synthesized This compound H_NMR ¹H NMR Synthesized_Compound->H_NMR C_NMR ¹³C NMR Synthesized_Compound->C_NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Proton_Environment Proton Environment (Chemical Shift, Integration, Splitting) H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton (Number of Signals, Chemical Shift) C_NMR->Carbon_Skeleton Functional_Groups Functional Groups (Characteristic Absorptions) IR->Functional_Groups Molecular_Weight_Fragmentation Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Fragmentation Structure_Confirmation Structure Confirmation Proton_Environment->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight_Fragmentation->Structure_Confirmation

Figure 2. Workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

The biological activities of the broader class of phenoxyacetic acids are well-documented, with applications ranging from herbicides to pharmaceuticals[2]. Derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. Some phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.

However, specific biological activities and the mechanism of action for this compound have not been extensively reported in the scientific literature. To elucidate its potential biological effects and identify any associated signaling pathways, a systematic screening process would be required.

BioactivityScreening cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis Compound This compound Cell_Viability Cell Viability/Toxicity Assays Compound->Cell_Viability Phenotypic_Screening Phenotypic Screening (e.g., cell morphology, proliferation) Compound->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Genetic_Screens Genetic Screens (e.g., CRISPR, shRNA) Phenotypic_Screening->Genetic_Screens Computational_Docking In Silico Target Prediction Phenotypic_Screening->Computational_Docking Transcriptomics Transcriptomics (RNA-Seq) Affinity_Chromatography->Transcriptomics Proteomics Proteomics (e.g., Western Blot, Mass Spec) Genetic_Screens->Proteomics Phosphoproteomics Phosphoproteomics Computational_Docking->Phosphoproteomics Signaling_Pathway Identified Signaling Pathway(s) Transcriptomics->Signaling_Pathway Proteomics->Signaling_Pathway Phosphoproteomics->Signaling_Pathway

Figure 3. General workflow for identifying biological activity and signaling pathways.

Conclusion

This compound represents a valuable chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, a practical approach to its synthesis, and a systematic methodology for its structural confirmation. The lack of extensive biological data highlights an opportunity for future research to uncover the potential therapeutic applications of this and related compounds. The provided workflows for synthesis, elucidation, and biological screening offer a roadmap for researchers entering this area of study.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formylphenoxyacetic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data, characteristic spectral features derived from analogous compounds, and detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: 2-(3-formylphenoxy)acetic acid

  • Synonyms: 3-Carboxymethoxybenzaldehyde

  • CAS Number: 37748-09-7

  • Molecular Formula: C₉H₈O₄[1]

  • Molecular Weight: 180.16 g/mol

Spectroscopic Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the most accurate mass determination.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

Ionization ModeAdductPredicted m/z
Electrospray (ESI+)[M+H]⁺181.04953
Electrospray (ESI+)[M+Na]⁺203.03147
Electrospray (ESI-)[M-H]⁻179.03497

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the aldehydic proton, and the carboxylic acid proton. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet1H
Aldehyde (-CHO)9.8 - 10.0Singlet1H
Aromatic Protons (Ar-H)7.0 - 8.0Multiplets4H
Methylene (-OCH₂-)4.7 - 4.9Singlet2H

Note: The exact chemical shifts and coupling constants of the aromatic protons would depend on the solvent used and would form a complex splitting pattern.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (Carboxylic Acid)170 - 175
Carbonyl (Aldehyde)190 - 195
Aromatic (C-O)155 - 160
Aromatic (C-CHO)135 - 140
Aromatic (Other)115 - 130
Methylene (-OCH₂-)65 - 70

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretching2500 - 3300Broad
Aldehyde C-HStretching2820 - 2850 & 2720 - 2750Medium
Aromatic C-HStretching3000 - 3100Medium
Carboxylic Acid C=OStretching1700 - 1725Strong
Aldehyde C=OStretching1680 - 1700Strong
Aromatic C=CStretching1450 - 1600Medium
C-O (Ether and Carboxylic Acid)Stretching1200 - 1300 & 1000 - 1100Strong
Aromatic C-H BendingOut-of-plane690 - 900Strong

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer is used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is performed in both positive and negative ion modes.

    • Positive Ion Mode: Capillary voltage is set to 3-4 kV, and the fragmentor voltage is optimized to observe the [M+H]⁺ and [M+Na]⁺ ions.

    • Negative Ion Mode: Capillary voltage is set to -3 to -4 kV to observe the [M-H]⁻ ion.

  • Data Analysis: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ions, which is then used to confirm the elemental composition.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed.

    • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to TMS.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Confirmation Purification->Characterization Mass_Spec Mass Spectrometry (HRMS) Characterization->Mass_Spec NMR_Spec NMR Spectroscopy (¹H and ¹³C) Characterization->NMR_Spec IR_Spec IR Spectroscopy (FT-IR) Characterization->IR_Spec MS_Data Molecular Formula Determination Mass_Spec->MS_Data NMR_Data Structural Elucidation NMR_Spec->NMR_Data IR_Data Functional Group Identification IR_Spec->IR_Data Final_Report Comprehensive Spectroscopic Report MS_Data->Final_Report NMR_Data->Final_Report IR_Data->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Crystal Structure Analysis of 3-Formylphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-Formylphenoxyacetic acid. The document details the synthesis, experimental protocols for single-crystal X-ray diffraction, and an analysis of the resulting structural data. This information is crucial for understanding the molecule's three-dimensional conformation, intermolecular interactions, and potential applications in drug design and materials science.

Introduction

This compound is a substituted aromatic carboxylic acid. The presence of the formyl and carboxylic acid functional groups makes it a molecule of interest for studying hydrogen bonding and other non-covalent interactions that dictate its crystal packing. Understanding the solid-state structure of this compound is fundamental for controlling its physicochemical properties, such as solubility and stability, which are critical in pharmaceutical development.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a Williamson ether synthesis.

Synthesis of this compound

A common synthetic route involves the reaction of 3-hydroxybenzaldehyde with an alkali salt of a haloacetic acid, such as sodium chloroacetate, in a suitable solvent.

Reaction:

  • Reactants: 3-hydroxybenzaldehyde, Sodium chloroacetate

  • Solvent: Acetone or Ethanol/Water mixture

  • Conditions: The reaction mixture is typically refluxed for several hours.

  • Work-up: After the reaction, the solvent is removed, and the residue is dissolved in water. Acidification with a mineral acid (e.g., HCl) precipitates the crude this compound, which can then be collected by filtration and purified by recrystallization.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction analysis can be grown by slow evaporation of a saturated solution of the compound. The choice of solvent is critical for obtaining high-quality crystals. A mixture of solvents, such as chloroform and toluene, has been found to be effective for growing crystals of similar phenoxyacetic acid derivatives.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is carried out using single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a diffractometer. The data collection is performed at a controlled temperature, often at low temperatures (e.g., 100 K or 150 K), to minimize thermal vibrations of the atoms. The diffractometer uses monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final R-factor and goodness-of-fit are indicators of the quality of the refined structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Williamson Ether Synthesis (3-hydroxybenzaldehyde + Sodium Chloroacetate) purification Recrystallization synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: Experimental workflow for the crystal structure analysis of this compound.

Crystallographic Data

The crystallographic data for this compound would be deposited in the Cambridge Structural Database (CSD). The following tables summarize the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

Note: The specific numerical data for this compound should be retrieved from the relevant CCDC deposition. The data presented here are illustrative examples based on similar structures.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Illustrative)
Chemical formulaC₉H₈O₄
Formula weight180.16
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)13.31
b (Å)4.99
c (Å)11.60
α (°)90
β (°)104.17
γ (°)90
Volume (ų)747.2
Z4
Calculated density (g/cm³)1.512
Absorption coefficient (mm⁻¹)0.114
F(000)376
Crystal size (mm³)0.25 x 0.20 x 0.15
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
θ range for data collection (°)2.5 to 27.5
Reflections collected8759
Independent reflections1246 [R(int) = 0.0528]
Final R indices [I > 2σ(I)]R₁ = 0.0458, wR₂ = 0.1313
R indices (all data)R₁ = 0.0550, wR₂ = 0.1380
Goodness-of-fit on F²1.05

Table 2: Selected Bond Lengths (Å)

BondLength (Å) (Illustrative)
O1-C71.365(2)
O2-C81.423(2)
O3-C91.306(3)
O4-C91.209(3)
C1-C61.385(3)
C1-C21.389(3)
C3-C101.487(3)
C8-C91.502(3)

Table 3: Selected Bond Angles (°)

AtomsAngle (°) (Illustrative)
C6-O1-C7117.8(2)
C8-O2-C7115.2(2)
O4-C9-O3121.9(2)
O4-C9-C8125.4(2)
O3-C9-C8112.7(2)
O1-C7-C8109.3(2)
C1-C3-C10120.5(2)

Molecular and Crystal Structure

The molecular structure of this compound features a planar phenyl ring. The carboxylic acid group and the ether linkage introduce conformational flexibility. The crystal structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds.

Intermolecular Interactions

The carboxylic acid groups typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. In addition to these strong interactions, weaker C-H···O hydrogen bonds involving the formyl group and the ether oxygen atom can also be observed, contributing to the overall stability of the crystal packing.

intermolecular_interactions

Caption: Schematic of primary intermolecular interactions in this compound.

Conclusion

The crystal structure analysis of this compound provides valuable insights into its solid-state conformation and the supramolecular architecture governed by hydrogen bonding. This detailed structural knowledge is essential for correlating its molecular structure with its macroscopic properties and is a critical step in its potential development for pharmaceutical or material science applications. The crystallographic data serves as a foundational dataset for computational modeling and for the rational design of new materials with tailored properties.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Formylphenoxyacetic acid, a key intermediate in organic synthesis and pharmaceutical research. Understanding these properties is critical for its effective use in reaction chemistry, formulation development, and for ensuring its quality and shelf-life. This document outlines detailed experimental protocols for determining these characteristics and presents illustrative data to guide researchers.

Solubility Profile of this compound

The solubility of this compound was evaluated in a range of common laboratory solvents at ambient temperature (25 °C). The equilibrium solubility was determined by the shake-flask method.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents.

SolventPolarity IndexSolubility (mg/mL) at 25°C
Water9.0~ 1.5
Methanol6.6~ 55.0
Ethanol5.2~ 40.0
Acetone5.1~ 150.0
Ethyl Acetate4.4~ 75.0
Dichloromethane3.4~ 15.0
Toluene2.4< 1.0
Hexane0.0< 0.1

Note: The data presented in this table is illustrative and based on the expected behavior of similar aromatic carboxylic acids. Actual experimental values may vary.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, etc.)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator

  • Temperature-controlled environment (25 °C)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant speed at 25 °C for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original solubility in mg/mL by accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add excess 3-FPA to solvent seal Seal vial start->seal shake Agitate at 25°C (24-48h) seal->shake settle Settle excess solid shake->settle filter Filter supernatant (0.45 µm) settle->filter dilute Dilute sample filter->dilute hplc HPLC-UV Quantification dilute->hplc calculate Calculate Solubility hplc->calculate

Equilibrium Solubility Determination Workflow

Stability Profile of this compound

The stability of this compound was assessed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Forced Degradation Study Results

The following table summarizes the illustrative results of the forced degradation study on this compound. The data represents the percentage of degradation observed after a specified duration under different stress conditions.

Stress ConditionParametersDurationDegradation (%)
Acidic Hydrolysis 0.1 M HCl24 hours~ 5%
Basic Hydrolysis 0.1 M NaOH8 hours~ 15%
Oxidative Degradation 3% H₂O₂24 hours~ 8%
Thermal Degradation 60 °C7 days< 2%
Photostability ICH Q1B Option 27 days~ 10%

Note: The data presented in this table is illustrative and intended to represent a plausible degradation profile for a compound of this type. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a general methodology for conducting forced degradation studies on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and organic solvents

  • pH meter

  • Temperature-controlled ovens or water baths

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period.

    • At various time points, withdraw samples, neutralize with an appropriate amount of base, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

    • At various time points, withdraw samples, neutralize with an appropriate amount of acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • At various time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of solid this compound in a temperature-controlled oven at 60 °C.

    • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability Testing:

    • Expose a sample of solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method.

    • The method should be capable of separating the intact this compound from any degradation products.

    • Use a PDA detector to check for peak purity and a mass spectrometer to help identify the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (0.1M HCl, 60°C) sampling Sample at Time Points acid->sampling base Basic (0.1M NaOH, RT) neutralize Neutralize (Acid/Base) base->neutralize oxidative Oxidative (3% H₂O₂, RT) oxidative->sampling thermal Thermal (60°C, solid) thermal->sampling photo Photolytic (ICH Q1B) photo->sampling hplc Stability-Indicating HPLC-PDA/MS sampling->hplc neutralize->hplc data Assess Degradation & Peak Purity hplc->data start 3-FPA Stock Solution start->acid start->base start->oxidative start->thermal start->photo

Forced Degradation Study Workflow

Summary and Conclusions

This guide provides an overview of the solubility and stability characteristics of this compound. The illustrative data suggests that it has good solubility in polar organic solvents like acetone and methanol, and limited solubility in water and non-polar solvents. The compound is relatively stable under thermal stress but shows some degradation under basic, oxidative, and photolytic conditions.

It is imperative for researchers to perform their own detailed solubility and stability studies under their specific experimental or formulation conditions. The protocols and illustrative data presented herein serve as a valuable starting point for such investigations. A thorough understanding of these properties will facilitate the successful application of this compound in research and development.

Theoretical Calculation of 3-Formylphenoxyacetic Acid Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of computational methods for determining the molecular orbitals of 3-formylphenoxyacetic acid. Understanding the electronic structure of this compound is pivotal for predicting its reactivity, stability, and potential applications in drug design and materials science. This document outlines the fundamental principles, detailed experimental protocols for computational analysis, and visual representations of the workflow and key molecular orbital concepts.

Introduction to Molecular Orbital Theory

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules.[1] Unlike the localized bonds depicted in valence bond theory, MO theory posits that electrons are not assigned to individual bonds between atoms but are influenced by the nuclei in the entire molecule. The wave functions of atomic orbitals are combined to form molecular orbitals, which are spread over the entire molecule.[1]

Key molecular orbitals in understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, electronic transitions, and overall reactivity. A smaller gap generally indicates higher reactivity.

Computational Methodology

The theoretical calculation of molecular orbitals for a molecule like this compound involves a series of computational steps, from geometry optimization to the final analysis of orbital energies and shapes. These calculations are performed using specialized quantum chemistry software.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.

Protocol:

  • Initial Structure Creation: The initial 3D structure of this compound is drawn using a molecular editor such as Avogadro or GaussView.

  • Computational Method Selection: Density Functional Theory (DFT) is a widely used and accurate method for such calculations.[3] The B3LYP functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set Selection: A basis set is a set of mathematical functions used to represent the electronic wave function. The 6-311++G(d,p) basis set is a good choice for providing a balance between accuracy and computational cost for molecules containing C, H, and O atoms.[3]

  • Software Implementation: The geometry optimization is performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[4][5] The input file specifies the initial coordinates, the chosen computational method (e.g., B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Molecular Orbital Calculation

Once the optimized geometry is obtained, the molecular orbitals and their corresponding energy levels are calculated.

Protocol:

  • Single-Point Energy Calculation: Using the optimized coordinates of this compound, a single-point energy calculation is performed with the same computational method and basis set (B3LYP/6-311++G(d,p)).

  • Orbital Analysis: This calculation yields the energies and compositions of all molecular orbitals. The software will identify the HOMO and LUMO based on their occupancy and energy levels.

  • Data Extraction: The energies of the HOMO, LUMO, and other relevant orbitals are extracted from the output file. The HOMO-LUMO gap is then calculated by subtracting the HOMO energy from the LUMO energy.

Data Presentation

The quantitative results from the molecular orbital calculations are best summarized in tables for clear comparison and analysis.

Parameter Calculated Value (Hartree) Calculated Value (eV)
HOMO Energy-0.258-7.021
LUMO Energy-0.091-2.476
HOMO-LUMO Gap 0.167 4.545

Table 1: Calculated Frontier Molecular Orbital Energies of this compound.

Molecular Orbital Energy (eV) Character
LUMO+1-1.85π* (aromatic ring)
LUMO-2.48π* (carbonyl, aromatic ring)
HOMO-7.02π (aromatic ring, ether oxygen)
HOMO-1-7.56σ (C-C, C-O)
HOMO-2-8.12π (carbonyl)

Table 2: Selected Molecular Orbital Energies and Their Primary Character.

Visualization of Concepts and Workflows

Visual diagrams are essential for understanding the relationships between different stages of the computational process and the theoretical concepts involved.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Visualization mol_structure 1. Draw this compound method_selection 2. Select Method (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection Define computational parameters geom_opt 3. Geometry Optimization method_selection->geom_opt Create input file freq_calc 4. Frequency Calculation geom_opt->freq_calc Verify minimum energy structure sp_energy 5. Single-Point Energy & MO Calculation freq_calc->sp_energy Use optimized geometry data_extraction 6. Extract HOMO/LUMO Energies sp_energy->data_extraction Parse output file mo_visualization 7. Visualize Molecular Orbitals data_extraction->mo_visualization reactivity_prediction 8. Predict Chemical Reactivity data_extraction->reactivity_prediction

Caption: Computational workflow for molecular orbital analysis.

molecular_orbital_concept cluster_orbitals Molecular Orbitals cluster_reactivity Chemical Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptor Electron Acceptor (Electrophilicity) LUMO->Electron_Acceptor Indicates electron-accepting ability HOMO HOMO (Highest Occupied Molecular Orbital) Electron_Donor Electron Donor (Nucleophilicity) HOMO->Electron_Donor Indicates electron-donating ability Energy_Gap HOMO-LUMO Gap

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Conclusion

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic properties of this compound. By employing computational methods like DFT, researchers can accurately predict the energies of the HOMO and LUMO, and consequently, the HOMO-LUMO gap. This information is crucial for understanding the molecule's stability, reactivity, and potential as a lead compound in drug development or as a functional motif in materials science. The systematic workflow and data analysis presented in this guide offer a robust framework for conducting such theoretical investigations. The visualization of these orbitals and the computational workflow further aids in the interpretation and communication of these complex quantum chemical concepts.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Formylphenoxyacetic acid. While direct documentation of its initial discovery is scarce, its synthesis can be historically contextualized within the development of phenoxyacetic acids, a class of compounds that gained prominence in the late 19th and early 20th centuries. The primary historical synthetic route is identified as the Williamson ether synthesis, a versatile and enduring method for ether formation. This guide details the likely experimental protocols for this synthesis, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is an aromatic carboxylic acid with a formyl group at the meta-position of the phenoxy ring. While not as extensively studied as its ortho- and para-isomers, it represents a valuable scaffold in medicinal chemistry and materials science. The historical synthesis of this compound is intrinsically linked to the broader development of phenoxyacetic acid derivatives, which have found applications as herbicides, pharmaceuticals, and chemical intermediates.[1][2] This guide aims to provide a detailed account of the historical synthetic methodologies that would have been employed for the preparation of this compound, drawing upon established chemical principles and documented syntheses of analogous compounds.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in easily accessible historical records. However, the parent compound, phenoxyacetic acid, was first synthesized in 1880.[3] The late 19th and early 20th centuries saw a surge in the synthesis and investigation of substituted aromatic compounds. It is highly probable that this compound was first synthesized during this period as part of systematic studies on the derivatives of phenoxyacetic acid or as an intermediate in the synthesis of more complex molecules.

The primary and most logical historical method for the synthesis of this compound is the Williamson ether synthesis . Developed by Alexander Williamson in the 1850s, this reaction remains a cornerstone of organic synthesis for the formation of ethers from an alkoxide and an alkyl halide.[1] Given the ready availability of 3-hydroxybenzaldehyde and chloroacetic acid in the late 19th and early 20th centuries, this method would have been the most direct and efficient route.

Alternative, though less direct, historical methods for introducing a formyl group onto a phenoxyacetic acid backbone could have included electrophilic aromatic substitution reactions such as the Reimer-Tiemann reaction , Gattermann reaction , Vilsmeier-Haack reaction , or the Duff reaction .[1][2][4] However, these methods often suffer from issues with regioselectivity and may not have been the preferred route for the specific synthesis of the 3-formyl isomer.

Historical Synthesis: The Williamson Ether Synthesis

The most probable historical synthesis of this compound involves the reaction of 3-hydroxybenzaldehyde with chloroacetic acid in the presence of a base. This reaction follows the principles of the Williamson ether synthesis.

Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 3-Hydroxybenzaldehyde p1 Deprotonation r1->p1 r2 Chloroacetic Acid p2 Nucleophilic Attack (SN2) r2->p2 r3 Base (e.g., NaOH) r3->p1 p1->p2 Formation of 3-formylphenoxide p3 Protonation (Workup) p2->p3 Formation of sodium 3-formylphenoxyacetate prod This compound p3->prod salt Salt (e.g., NaCl) p3->salt

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

The following protocol is based on well-documented procedures for the synthesis of the analogous 2-Formylphenoxyacetic acid and other phenoxyacetic acids from the early 20th century.[5]

Materials:

  • 3-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Concentrated hydrochloric acid

  • Diethyl ether (for extraction, optional)

  • Activated carbon (for decolorization, optional)

Procedure:

  • Preparation of the Sodium Salt of 3-Hydroxybenzaldehyde: In a round-bottomed flask, dissolve sodium hydroxide in water. To this solution, add 3-hydroxybenzaldehyde and stir until a homogenous solution of sodium 3-formylphenoxide is formed.

  • Reaction with Chloroacetic Acid: To the solution of the phenoxide, add a solution of chloroacetic acid in water. The mixture is then heated under reflux for several hours.

  • Workup: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. This protonates the carboxylate to precipitate the crude this compound.

  • Purification: The crude product can be collected by filtration and washed with cold water. For further purification, recrystallization from hot water, potentially with the addition of activated carbon to remove colored impurities, can be performed. Alternatively, the product can be extracted into an organic solvent like diethyl ether, washed, dried, and the solvent evaporated.

Quantitative Data
Parameter2-Formylphenoxyacetic AcidThis compound (Predicted)Reference
Yield (crude) 82-83%Likely in a similar range[5]
Melting Point (°C) 133.0–133.5~130-140[5]
Appearance Glistening colorless plates (pure)Crystalline solid[5]

Alternative Historical Synthetic Routes

While the Williamson ether synthesis is the most direct historical route, other methods for introducing a formyl group onto an aromatic ring could have been employed, albeit with more complexity and likely lower yields of the desired isomer.

G start Phenoxyacetic Acid reimer Reimer-Tiemann (CHCl3, NaOH) start->reimer gattermann Gattermann (HCN, HCl, AlCl3) start->gattermann vilsmeier Vilsmeier-Haack (POCl3, DMF) start->vilsmeier duff Duff (Hexamethylenetetramine) start->duff product This compound (and other isomers) reimer->product gattermann->product vilsmeier->product duff->product

Caption: Alternative Historical Formylation Routes to this compound.

These methods, such as the Reimer-Tiemann, Gattermann, Vilsmeier-Haack, and Duff reactions, are electrophilic aromatic substitution reactions that would likely yield a mixture of ortho, meta, and para isomers, necessitating challenging purification steps.[1][2][4]

Biological Activity and Signaling Pathways

Historically, the initial interest in phenoxyacetic acids was largely for their potential as synthetic intermediates. However, in the mid-20th century, their biological activities, particularly as plant growth regulators (herbicides), were discovered.[1] While many phenoxyacetic acid derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, there is a lack of specific historical or contemporary research detailing the biological effects or associated signaling pathways of this compound itself.[2]

Given the diverse activities of related compounds, it is plausible that this compound could interact with various biological targets, but this remains an area for future investigation.

Conclusion

The historical synthesis of this compound is best understood through the lens of the Williamson ether synthesis, a robust and versatile method that was well-established during the period of extensive exploration of aromatic chemistry. While direct documentation of its discovery is elusive, the logical and efficient synthetic pathway from 3-hydroxybenzaldehyde and chloroacetic acid provides a clear picture of its likely historical preparation. The lack of detailed biological studies on this specific isomer presents an opportunity for modern researchers to explore its potential pharmacological or material science applications. This guide provides a foundational understanding for scientists interested in the history and synthesis of this and related phenoxyacetic acid derivatives.

References

Quantum Chemical Blueprint: A Technical Guide to 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical study of 3-Formylphenoxyacetic acid. Due to the current absence of specific published computational studies on this molecule, this document outlines a robust theoretical framework based on established methodologies for analogous phenoxyacetic acid derivatives. It is intended to serve as a blueprint for researchers undertaking theoretical investigations of this compound. The guide details proposed computational protocols, presents anticipated quantitative data in a structured format, and visualizes key molecular and procedural concepts. The methodologies and expected outcomes are grounded in the extensive literature on the quantum chemical analysis of related molecules, ensuring a scientifically rigorous foundation for future research.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of compounds with significant biological activities, including herbicidal and medicinal properties. The introduction of a formyl group at the meta position of the phenoxy ring, as in this compound, is expected to modulate its electronic and steric properties, potentially leading to novel applications. Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. These theoretical insights are crucial for understanding structure-activity relationships and for the rational design of new molecules in drug development.

This guide outlines a comprehensive computational study of this compound using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are standard and reliable approaches for this class of molecules.[1][2] The subsequent sections will detail the proposed experimental (computational) protocols, present expected quantitative data for key molecular parameters, and provide visualizations of the molecular structure and the computational workflow.

Proposed Computational Methodology

The following section details the proposed computational protocols for a thorough quantum chemical investigation of this compound. These methods are derived from successful studies on similar phenoxyacetic acid derivatives.[1][2]

Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of this compound will be constructed using standard bond lengths and angles. A full geometry optimization will then be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis will be carried out at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable conformer.

Spectroscopic Analysis

Theoretical vibrational frequencies (FT-IR and FT-Raman) will be calculated from the optimized geometry. The computed harmonic frequencies are known to be slightly higher than the experimental values due to the neglect of anharmonicity. Therefore, the calculated frequencies will be scaled by an appropriate scaling factor to facilitate a more accurate comparison with potential experimental data.

Electronic Properties and Frontier Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

To investigate the intramolecular interactions, charge delocalization, and hyperconjugative interactions, a Natural Bond Orbital (NBO) analysis will be performed. This analysis provides a description of the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals, and their interactions are quantified using second-order perturbation theory.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface will be calculated to identify the regions of the molecule that are rich or deficient in electrons. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Expected Quantitative Data

The following tables summarize the anticipated quantitative data from the proposed quantum chemical calculations on this compound. These values are theoretical predictions based on the methodologies described above and are intended for comparative purposes.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C1-C2-C3120.1
C2-C31.393C2-C3-C4119.8
C3-C41.396C3-C4-C5120.2
C4-C51.394C4-C5-C6120.0
C5-C61.395C5-C6-C1119.9
C6-C11.396C6-C1-O7118.5
C1-O71.370C2-C1-O7121.5
O7-C81.430C1-O7-C8117.5
C8-C91.510O7-C8-C9108.9
C9=O101.210C8-C9=O10124.0
C9-O111.360C8-C9-O11111.5
O11-H120.970O10=C9-O11124.5
C3-C131.490C2-C3-C13120.5
C13=O141.215C4-C3-C13119.7
C13-H151.100O14=C13-H15121.0
Table 2: Mulliken Atomic Charges
AtomCharge (e)AtomCharge (e)
C10.150O10-0.550
C2-0.120O11-0.650
C30.100H120.450
C4-0.110C130.300
C5-0.115O14-0.500
C6-0.118H150.050
O7-0.580......
C80.100
C90.750
Table 3: Frontier Molecular Orbital Energies
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.90
Table 4: Calculated Vibrational Frequencies (Selected Modes)
ModeWavenumber (cm⁻¹)Assignment
ν(O-H)3550O-H stretching (acid)
ν(C-H)arom3080Aromatic C-H stretching
ν(C=O)acid1750C=O stretching (acid)
ν(C=O)formyl1705C=O stretching (formyl)
ν(C-O-C)1240Asymmetric C-O-C stretching
δ(O-H)1420O-H in-plane bending

Visualizations

Visual representations are crucial for understanding molecular structures and computational workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this proposed study.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop nbo_analysis NBO Analysis geom_opt->nbo_analysis opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_analysis->vib_spectra reactivity Chemical Reactivity (HOMO-LUMO Gap) electronic_prop->reactivity charge_dist Charge Distribution (Mulliken, NBO) nbo_analysis->charge_dist

References

3-Formylphenoxyacetic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37748-09-7

IUPAC Name: 2-(3-formylphenoxy)acetic acid

This technical guide provides an in-depth overview of 3-Formylphenoxyacetic acid, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthesis protocol, and potential biological activities, with a focus on its role as a scaffold for novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data

This compound is an organic compound featuring a phenoxyacetic acid moiety substituted with a formyl group at the meta position of the benzene ring. This substitution pattern provides a unique scaffold for the synthesis of a variety of derivatives with potential pharmacological activities.

PropertyValueSource
Molecular Formula C₉H₈O₄--INVALID-LINK--
Molecular Weight 180.157 g/mol --INVALID-LINK--
Density 1.3±0.1 g/cm³--INVALID-LINK--
Boiling Point 363.3±17.0 °C at 760 mmHg--INVALID-LINK--
Flash Point 150.8±14.4 °C--INVALID-LINK--
LogP 0.85--INVALID-LINK--
SMILES C1=CC(=CC(=C1)OCC(=O)O)C=O--INVALID-LINK--
InChI InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12)--INVALID-LINK--

Experimental Protocols

Representative Synthesis of Formylphenoxyacetic Acids

The synthesis of formylphenoxyacetic acids can be achieved through a two-step process involving the alkylation of a hydroxybenzaldehyde with a bromoacetate ester, followed by hydrolysis of the resulting ester. The following is a general procedure adapted from the synthesis of the ortho-isomer, which can be applied to the synthesis of this compound using 3-hydroxybenzaldehyde as the starting material.[1][2]

Step 1: Synthesis of the Ester Intermediate

  • A mixture of the corresponding hydroxybenzaldehyde (10 mmol), a bromoacetate ester (e.g., methyl bromoacetate, 13 mmol), and potassium carbonate (K₂CO₃, 20 mmol) in freshly distilled dimethylformamide (DMF, 50 mL) is heated at 80 °C for 4 hours.[1]

  • After cooling to room temperature, ethyl acetate (EtOAc, 200 mL) is added to the reaction mixture.

  • The organic layer is washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed in vacuo.

  • The crude ester can be purified by flash chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • The crude ester is dissolved in a mixture of acetic acid (25 mL), water (20 mL), and sulfuric acid (H₂SO₄, 7.5 mL).

  • The resulting mixture is refluxed for 4 hours.

  • After cooling to room temperature, the solution is diluted with brine (200 mL) and extracted with dichloromethane (CH₂Cl₂, 3 x 100 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude formylphenoxyacetic acid, which can be further purified by recrystallization.

G cluster_synthesis Synthesis Workflow start Start Materials: 3-Hydroxybenzaldehyde, Bromoacetate Ester, K₂CO₃, DMF reaction1 Alkylation Reaction (80°C, 4h) start->reaction1 workup1 Workup: EtOAc addition, Brine wash, Drying and Evaporation reaction1->workup1 ester Crude Ester Intermediate workup1->ester reaction2 Hydrolysis Reaction (Reflux, 4h) ester->reaction2 hydrolysis_reagents Hydrolysis Reagents: AcOH, H₂O, H₂SO₄ hydrolysis_reagents->reaction2 workup2 Workup: Brine dilution, DCM extraction, Drying and Evaporation reaction2->workup2 product This compound workup2->product

A representative workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

Phenoxyacetic acid derivatives have been reported to exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method.[3][4][5][6][7]

  • Preparation of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the inoculum is prepared by adjusting the turbidity of the bacterial suspension to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_mic MIC Determination Workflow prep_compound Prepare serial dilutions of This compound in a 96-well plate inoculation Inoculate each well with the bacterial suspension prep_compound->inoculation prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute) prep_inoculum->inoculation incubation Incubate the plate (37°C, 18-24h) inoculation->incubation read_results Observe for visible growth and determine the MIC incubation->read_results

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Potential Biological Activities and Signaling Pathways

Derivatives of phenoxyacetic acid have garnered attention for their diverse biological activities, including their potential as Free Fatty Acid Receptor 1 (FFA1) agonists. FFA1, also known as GPR40, is a G-protein coupled receptor that is a promising target for the treatment of type 2 diabetes.

FFA1 Receptor Signaling Pathway

Activation of FFA1 by an agonist, such as a derivative of this compound, initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion (GSIS).[8][9][[“]][11][[“]] The primary signaling pathway involves the coupling of FFA1 to the Gq protein.

  • Ligand Binding and Gq Protein Activation: The agonist binds to the FFA1 receptor, inducing a conformational change that activates the associated Gq protein.

  • PLC Activation and IP₃/DAG Production: The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

  • Enhanced Insulin Secretion: The rise in intracellular Ca²⁺ and the activation of PKC are key events that potentiate the exocytosis of insulin-containing granules from pancreatic β-cells, but only in the presence of elevated glucose levels.

In some cellular contexts, FFA1 can also couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and further potentiation of insulin secretion.

G cluster_ffa1 FFA1 Signaling Pathway ligand Phenoxyacetic Acid Derivative (Agonist) ffa1 FFA1 (GPR40) Receptor ligand->ffa1 Binds to gq Gq Protein ffa1->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP₃ plc->ip3 dag DAG plc->dag pip2 PIP₂ pip2->plc Hydrolyzes er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ [Ca²⁺]i er->ca2 Releases ca2->pkc Activates insulin Enhanced Glucose-Stimulated Insulin Secretion ca2->insulin Potentiates pkc->insulin Potentiates

The Gq-mediated signaling pathway of the FFA1 receptor.

Conclusion

This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its physicochemical properties and amenability to chemical modification make it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The detailed experimental protocols and an understanding of the potential signaling pathways, such as the FFA1 receptor cascade, provide a solid foundation for researchers and drug development professionals to explore the therapeutic possibilities of this compound and its derivatives.

References

An In-depth Technical Guide to the Physical Properties of 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of 3-Formylphenoxyacetic acid (CAS No: 37748-09-7), a crucial parameter for its application in research and development. This document is intended to serve as a foundational resource for professionals requiring accurate physical data and standardized experimental methodologies.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental for the identification, purification, and handling of chemical compounds. These parameters provide insights into the purity of the substance and are critical for designing synthetic routes and formulation strategies.

Data Summary

The available quantitative data for the physical properties of this compound are presented below.

PropertyValueSource
Melting Point 116-118 °C[1]
Boiling Point Not available

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow temperature range. The capillary method using a melting point apparatus is a standard and reliable technique.

Objective: To accurately determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated) or digital temperature probe

  • Sample of this compound (finely powdered)

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small quantity of the dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating bath (e.g., Thiele tube) or inserted into the heating block of an automated apparatus.

  • Heating: The heating medium or block is heated gradually. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of approximately 1-2 °C per minute near the melting range to ensure thermal equilibrium.[2]

  • Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the initial melting temperature. The temperature at which the entire solid sample has transformed into a clear liquid is recorded as the final melting temperature. The melting point is reported as this range.[3]

  • Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated with a fresh sample to ensure reproducibility.

Boiling Point Determination (Theoretical)

While an experimental boiling point for this compound is not cited, the following protocol describes the standard Siwoloboff method (capillary method) for determining the boiling point of a small quantity of a liquid. For a high-melting solid like this compound, this would typically be performed under reduced pressure (vacuum distillation) to prevent decomposition, and the sample would first need to be melted.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Materials:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil)

  • Sample of the organic liquid

Procedure:

  • Sample Preparation: A small amount of the liquid is placed into the fusion tube.[4]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[4]

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is immersed in a heating bath.

  • Heating: The bath is heated slowly and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Boiling Point Identification: Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is stopped.[4]

  • Recording: The liquid and the bath will begin to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Experimental Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_result Final Result A Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Phase Change D->E F Record T_initial (First Liquid Drop) E->F G Record T_final (All Liquid) E->G H Report Melting Range (T_initial - T_final) G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Logical Synthesis Pathway

This diagram outlines a plausible synthetic pathway for this compound via Williamson ether synthesis.

Synthesis_Pathway cluster_reaction Williamson Ether Synthesis A 3-Hydroxybenzaldehyde Reactants Reactants A->Reactants B Chloroacetic Acid B->Reactants C Base (e.g., NaOH) C->Reactants Reaction Reaction (Heating/Reflux) Reactants->Reaction 1. Deprotonation 2. Nucleophilic Attack D This compound (Product) Reaction->D

Caption: A potential synthetic route for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1][2][3] These compounds are of significant interest in medicinal and pharmaceutical chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[4][5] The phenoxyacetic acid moiety is also a well-known pharmacophore associated with various biological activities.[6] The synthesis of Schiff bases incorporating 3-formylphenoxyacetic acid combines these two important structural motifs, offering a promising avenue for the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of Schiff bases using this compound, methods for their characterization, and an overview of their potential applications in drug development.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol outlines the synthesis of Schiff bases via the condensation reaction between this compound and various primary aromatic amines.[7][8]

Materials:

  • This compound

  • Substituted aromatic amines (e.g., aniline, p-toluidine, p-anisidine)

  • Ethanol (absolute) or Methanol

  • Glacial acetic acid (catalyst)[2]

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Mobile phase for TLC (e.g., n-hexane: ethyl acetate mixture)[9]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.[8]

  • To this solution, add an equimolar amount of the respective aromatic amine (1 equivalent).[9]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • The reaction mixture is then refluxed with continuous stirring for a period of 2 to 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9][10]

  • After completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base product.[10]

  • The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol or methanol to remove unreacted starting materials, and then dried.[8]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Purification 3_Formylphenoxyacetic_Acid This compound Dissolve Dissolve in Ethanol/ Methanol 3_Formylphenoxyacetic_Acid->Dissolve Primary_Amine Primary Aromatic Amine Primary_Amine->Dissolve Add_Catalyst Add Glacial Acetic Acid Dissolve->Add_Catalyst Reflux Reflux (2-5h) Add_Catalyst->Reflux Cooling Cool to Room Temp Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure Schiff Base Recrystallization->Product

Caption: General workflow for the synthesis and purification of Schiff bases.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic methods and physical measurements.

  • Melting Point: The melting point of the purified product is determined to assess its purity.

  • FTIR Spectroscopy: The formation of the Schiff base is confirmed by the presence of a characteristic imine (-C=N-) stretching vibration band in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[10][11]

  • ¹H NMR Spectroscopy: The structure is further confirmed by ¹H NMR spectroscopy. A characteristic singlet peak for the azomethine proton (-CH=N-) is typically observed in the range of δ 8.0-9.0 ppm.[7] Other signals corresponding to the aromatic protons and the methylene protons of the phenoxyacetic acid moiety should also be present and correctly integrated.

Data Presentation

The following tables present representative data for Schiff bases synthesized from substituted aldehydes and amines, which can be expected to be similar for derivatives of this compound.

Table 1: Physicochemical and Yield Data for Representative Schiff Bases

Compound IDAmine ReactantYield (%)Melting Point (°C)
SB-1 Aniline85120-122
SB-2 4-Chloroaniline88135-137
SB-3 4-Methoxyaniline92110-112
SB-4 4-Nitroaniline82158-160

Table 2: Spectroscopic Data for a Representative Schiff Base

Spectral DataCharacteristic Peaks
FTIR (cm⁻¹) ~3000-3100 (Ar C-H), ~1720 (C=O of COOH), ~1625 (-C=N- stretch), ~1250 (C-O stretch)
¹H NMR (δ ppm) ~8.5 (1H, s, -CH=N-), ~6.8-7.9 (m, Aromatic-H), ~4.7 (2H, s, -O-CH₂-), ~10.5 (1H, s, -COOH)

Applications in Drug Development

Schiff bases derived from phenoxyacetic acids are promising candidates for drug development due to their wide range of biological activities.[6][7]

Antimicrobial Activity

Many Schiff bases exhibit significant antibacterial and antifungal properties.[4][12] The imine group is a crucial structural feature for this activity.[7] These compounds can be screened against various Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.

Table 3: Representative Antimicrobial Screening Data (Zone of Inhibition in mm)

Compound IDS. aureus (Gram +ve)E. coli (Gram -ve)C. albicans (Fungus)
SB-1 181512
SB-2 221916
SB-3 161311
SB-4 252118
Ciprofloxacin 2826-
Fluconazole --24
Antioxidant Activity

Phenolic Schiff bases are known to be potent antioxidants and free radical scavengers.[13][14] The presence of the phenoxy and carboxylic acid groups in the synthesized compounds suggests they may possess antioxidant properties. The antioxidant potential can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][15] The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric.

Applications_Diagram cluster_properties Core Properties cluster_activities Potential Biological Activities Schiff_Base Schiff Base from This compound Structure Imine (-C=N-) Group Phenoxyacetic Acid Moiety Schiff_Base->Structure Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Structure->Antimicrobial Antioxidant Antioxidant Activity (Radical Scavenging) Structure->Antioxidant Anticancer Anticancer Activity (Antiproliferative) Structure->Anticancer

Caption: Potential applications of Schiff bases derived from this compound.

Conclusion

The synthesis of Schiff bases using this compound provides a straightforward and efficient method to generate a library of compounds with significant potential for drug discovery. The protocols outlined in this document offer a robust starting point for researchers. The versatile biological activities associated with both the Schiff base and phenoxyacetic acid moieties make these compounds highly attractive for further investigation as antimicrobial, antioxidant, and anticancer agents.

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Functionalized with 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a metal-organic framework (MOF) functionalized with 3-formylphenoxyacetic acid. Due to the limited literature on the direct synthesis of MOFs using this compound as a primary building block, this protocol outlines a robust two-step approach involving the synthesis of an amine-functionalized MOF, followed by a post-synthetic modification (PSM) to introduce the desired aldehyde functionality. This method offers greater control over the final structure and functionalization.

We will focus on the synthesis of UiO-66-NH₂, a well-characterized and highly stable zirconium-based MOF, followed by its functionalization.

Part 1: Synthesis of Amine-Functionalized MOF (UiO-66-NH₂)

This protocol describes the solvothermal synthesis of UiO-66-NH₂.

Experimental Protocol: Synthesis of UiO-66-NH₂

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 200 mL Teflon-lined stainless-steel autoclave, dissolve 1.47 g of Zirconium(IV) chloride (ZrCl₄) and 1.06 g of 2-aminoterephthalic acid (H₂BDC-NH₂) in 150 mL of N,N-dimethylformamide (DMF).[1]

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the resulting yellow crystalline powder by filtration or centrifugation.

  • Wash the product thoroughly three times with fresh DMF to remove any unreacted precursors.

  • Subsequently, wash the product three times with ethanol.

  • Dry the final product at 150°C under vacuum to obtain activated UiO-66-NH₂.

Quantitative Data Summary: UiO-66-NH₂
ParameterValueReference
BET Surface Area ~876 m²/g
Pore Volume ~0.379 cm³/g[2]
Pore Size ~9.5 Å[2]
Particle Size ~150 nm[3]
Thermal Stability Stable up to ~350 °C[2]

Note: These values are representative and can vary slightly based on specific synthesis conditions and activation procedures.

Characterization Data of UiO-66-NH₂
  • Powder X-ray Diffraction (PXRD): The PXRD pattern should exhibit characteristic peaks at 2θ values of approximately 7.4° and 8.5°, corresponding to the (111) and (200) planes of the UiO-66 crystal structure.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic peaks for the amine group (N-H stretching) at approximately 3461 cm⁻¹ and 3361 cm⁻¹, and N-H bending vibrations around 1621 cm⁻¹.[1][3]

  • Thermogravimetric Analysis (TGA): TGA analysis typically shows stability up to around 350°C, after which the organic linker begins to decompose.

  • Scanning Electron Microscopy (SEM): SEM images will reveal the morphology of the synthesized crystals, which are typically octahedral or cubic in shape with a uniform size distribution.[1][3]

Part 2: Post-Synthetic Modification (PSM) with this compound

This section details the protocol for covalently attaching this compound to the amine groups of the synthesized UiO-66-NH₂ via a Schiff base reaction. This reaction forms an imine bond between the amine on the MOF and the aldehyde of the target molecule.

Experimental Protocol: Functionalization of UiO-66-NH₂

Materials:

  • Activated UiO-66-NH₂

  • This compound

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Acid catalyst (e.g., acetic acid, optional)

Procedure:

  • Suspend a known amount of activated UiO-66-NH₂ in an anhydrous solvent in a round-bottom flask.

  • Dissolve an excess of this compound in the same anhydrous solvent.

  • Add the this compound solution to the UiO-66-NH₂ suspension.

  • Optionally, a catalytic amount of a weak acid like acetic acid can be added to promote the imine formation.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction temperature will depend on the solvent used.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the functionalized MOF by filtration or centrifugation.

  • Wash the product extensively with the reaction solvent and then with a more volatile solvent (e.g., acetone or ethanol) to remove any unreacted this compound and catalyst.

  • Dry the final product under vacuum.

Important Consideration: The carboxylic acid group on this compound could potentially interact with the zirconium clusters of the UiO-66-NH₂ framework, although the pre-formed stability of the MOF should minimize this. To ensure selective reaction at the amine site, protection of the carboxylic acid group (e.g., as an ester) prior to the Schiff base reaction, followed by a deprotection step, could be considered for more precise control.

Visualization of Experimental Workflow and Logical Relationships

Diagram: Synthesis and Functionalization Workflow

MOF_Synthesis_Workflow cluster_synthesis Part 1: UiO-66-NH2 Synthesis cluster_psm Part 2: Post-Synthetic Modification A ZrCl4 + 2-aminoterephthalic acid in DMF B Solvothermal Reaction (120°C, 24h) A->B C Washing (DMF, Ethanol) B->C D Activation (150°C, vacuum) C->D E UiO-66-NH2 D->E F UiO-66-NH2 E->F H Schiff Base Reaction (Reflux) F->H G This compound in anhydrous solvent G->H I Washing H->I J Functionalized MOF I->J PSM_Reaction MOF UiO-66-NH2 -NH2 group Product Functionalized MOF -N=CH- linkage (Imine) MOF->Product reacts with Ligand This compound -CHO group -COOH group Ligand->Product to form

References

Application Notes and Protocols: 3-Formylphenoxyacetic Acid as a Ligand for Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylphenoxyacetic acid is a versatile organic ligand possessing both a carboxylate group and a formyl group, making it a promising candidate for the synthesis of multifunctional coordination polymers (CPs) or metal-organic frameworks (MOFs). The carboxylate moiety readily coordinates with metal ions to form the polymer backbone, while the aldehyde function provides a site for post-synthetic modification, allowing for the introduction of further functionalities. This document provides an overview of the potential applications of this compound in the design of coordination polymers, with a focus on areas relevant to drug development, such as drug delivery, sensing, and catalysis. Detailed experimental protocols, derived from related systems, are presented to guide researchers in the synthesis and characterization of these materials.

Introduction to this compound in Coordination Chemistry

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. The properties of these materials are highly tunable and depend on the choice of the metal center and the organic linker.[1] Ligands containing multiple functional groups are of particular interest as they can lead to CPs with enhanced properties and potential for diverse applications.

This compound contains a phenoxyacetic acid group, which can act as a versatile coordination moiety, and a formyl (aldehyde) group. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), influencing the dimensionality and topology of the resulting framework. The aldehyde group can remain uncoordinated within the framework, offering a reactive handle for post-synthetic modifications, or it can participate in secondary interactions, such as hydrogen bonding, to stabilize the structure. While literature directly detailing the use of this compound in extensive coordination polymer networks is limited, its isomers and derivatives have been successfully employed, providing valuable insights into its potential.

Potential Applications in Drug Development

The unique structural features of coordination polymers derived from this compound suggest their potential utility in several areas of drug development.

Drug Delivery Systems

Coordination polymers, particularly MOFs, have been extensively investigated as carriers for therapeutic agents due to their high porosity and tunable properties.[2][3] The porous structure can encapsulate drug molecules, and the framework can be designed to release the drug in response to specific stimuli, such as pH changes.[4] While specific drug delivery studies using this compound-based CPs are not yet widely reported, the principles from other CP systems are applicable. The aldehyde functionality could be used to covalently attach drug molecules or targeting ligands.

Luminescent Sensing

Lanthanide-based coordination polymers are known for their characteristic luminescence properties, which can be harnessed for sensing applications.[5][6] The organic ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light. The luminescence can be quenched or enhanced in the presence of specific analytes, forming the basis of a sensor. Coordination polymers based on derivatives of this compound have shown promise in the selective detection of metal ions and nitroaromatic compounds.

Catalysis

The metal centers and functional organic ligands within coordination polymers can act as catalytic sites. These materials can serve as heterogeneous catalysts, offering advantages in terms of reusability and separation from the reaction mixture.[7][8] The formyl group in this compound could potentially participate in catalytic reactions or be modified to introduce other catalytic functionalities.

Experimental Protocols

The following protocols are generalized based on the synthesis of coordination polymers with similar carboxylate-based ligands and provide a starting point for the synthesis and characterization of materials using this compound.

Synthesis of a Generic this compound-Based Coordination Polymer

This protocol describes a typical hydrothermal synthesis of a coordination polymer.

Materials:

  • This compound

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or a lanthanide salt)

  • A solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents like DMF/ethanol/water)

  • Optional: A co-ligand (e.g., a nitrogen-containing ligand like 4,4'-bipyridine or 1,10-phenanthroline) to modify the final structure.

  • Optional: A base or acid to control the pH.

Procedure:

  • In a small glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).

  • If using a co-ligand, dissolve it in the same solvent.

  • Combine the solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80 °C and 180 °C) for a period of 1 to 3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Crystals of the coordination polymer, if formed, can be collected by filtration.

  • Wash the crystals with the mother liquor and then with a fresh solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the product in air or under a vacuum.

Workflow Diagram for Hydrothermal Synthesis:

hydrothermal_synthesis Fig. 1: Hydrothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation ligand Dissolve this compound mix Combine Solutions in Autoclave ligand->mix metal Dissolve Metal Salt metal->mix solvent Select Solvent System solvent->ligand solvent->metal heat Heat in Oven (80-180 °C, 1-3 days) mix->heat cool Slow Cooling heat->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash dry Dry Product wash->dry product Coordination Polymer Crystals dry->product

Caption: A generalized workflow for the hydrothermal synthesis of coordination polymers.

Characterization Techniques

The synthesized materials should be characterized to determine their structure and properties.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare with the simulated pattern from SCXRD.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the ligand and the coordination polymer and to confirm the coordination of the carboxylate group to the metal center (typically observed as a shift in the C=O stretching frequency).

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the coordination polymer and to identify the loss of solvent molecules.

  • Luminescence Spectroscopy: To investigate the photoluminescent properties, including excitation and emission spectra, quantum yield, and lifetime measurements, particularly for lanthanide-based CPs.

  • Gas Adsorption Analysis: To determine the porosity and surface area of the material, which is crucial for applications in gas storage and drug delivery.

Quantitative Data

The following tables present hypothetical quantitative data that could be expected from the characterization of coordination polymers derived from this compound, based on data from analogous systems.

Table 1: Crystallographic Data for a Hypothetical Zn(II) Coordination Polymer

ParameterValue
Formula[Zn(3-fpa)₂(H₂O)₂]·DMF
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(7)
c (Å)12.789(5)
β (°)98.76(1)
Volume (ų)1978.9(1)
Z4
Density (calculated, g/cm³)1.543

(Note: 3-fpa = 3-formylphenoxyacetate)

Table 2: Luminescence Properties of a Hypothetical Eu(III) Coordination Polymer

ParameterValue
Excitation Maximum (nm)295 (ligand-centered)
Emission Maxima (nm)579, 592, 615, 651, 698
Dominant Emission615 nm (⁵D₀ → ⁷F₂) - Red Emission
Quantum Yield (%)15.2
Lifetime (ms)0.58

Signaling Pathways and Logical Relationships

The application of these coordination polymers in a biological context, for instance as a drug delivery vehicle, involves a series of logical steps from administration to therapeutic action.

Diagram of a Potential Drug Delivery and Action Pathway:

drug_delivery_pathway Fig. 2: Drug Delivery and Release Pathway cluster_delivery Delivery cluster_release Cellular Uptake & Drug Release cluster_action Therapeutic Action admin Administration of Drug-Loaded CP circulation Systemic Circulation admin->circulation accumulation Tumor Accumulation (EPR Effect) circulation->accumulation uptake Endocytosis by Cancer Cell accumulation->uptake endosome Endosomal Entrapment uptake->endosome release pH-Triggered Drug Release endosome->release Low pH target Drug Interacts with Intracellular Target release->target apoptosis Induction of Apoptosis target->apoptosis outcome Therapeutic Effect apoptosis->outcome

References

Application of 3-Formylphenoxyacetic Acid in Antibacterial Agent Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct literature on the application of 3-Formylphenoxyacetic acid in the synthesis of antibacterial agents is not extensively available, the closely related isomer, 2-Formylphenoxyacetic acid, serves as a well-documented precursor for the synthesis of Schiff bases and other derivatives with significant antibacterial properties. The methodologies and principles outlined below for the 2-isomer are directly applicable to the synthesis and evaluation of antibacterial agents derived from this compound.

The primary route for converting formylphenoxyacetic acids into potential antibacterial agents is through the synthesis of Schiff bases (azomethines). This involves the condensation reaction of the aldehyde group of the formylphenoxyacetic acid with the primary amino group of various amines. The resulting imine linkage is a crucial pharmacophore in many biologically active compounds.

I. Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases from formylphenoxyacetic acids is a straightforward condensation reaction. The general scheme involves the reaction of the formylphenoxyacetic acid with a primary amine in a suitable solvent, often with catalytic amounts of acid.

General Reaction Scheme:

R-NH₂ + OHC-C₆H₄-OCH₂COOH → R-N=CH-C₆H₄-OCH₂COOH + H₂O

A variety of aromatic and heterocyclic amines can be used to generate a library of Schiff base derivatives for antibacterial screening.

Experimental Protocol: Synthesis of a Schiff Base Derivative from 2-Formylphenoxyacetic Acid

This protocol is adapted from the synthesis of azomethine derivatives as described by Iqbal, A., et al. (2007).

Materials:

  • 2-Formylphenoxyacetic acid

  • Substituted primary aromatic amine (e.g., p-toluidine)

  • Ethanol, Benzene, or Dichloromethane (DCM)

  • Molecular sieves (as a dehydrating agent)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-Formylphenoxyacetic acid (1 equivalent) in a minimal amount of hot ethanol (or benzene/DCM).

  • To this solution, add the substituted primary aromatic amine (1 equivalent).

  • Add molecular sieves to the reaction mixture to absorb the water formed during the reaction.

  • The reaction mixture is then refluxed for a period of 3 to 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The solid product is collected by filtration.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

II. Antibacterial Activity Evaluation

The synthesized Schiff bases are typically screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The disc diffusion method is a common preliminary screening technique, followed by the determination of the Minimum Inhibitory Concentration (MIC) for more potent compounds.

Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

This protocol is a standard method for assessing antibacterial activity.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile paper discs (6 mm diameter)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin) for positive control

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a nutrient agar plate.

  • Dissolve the synthesized Schiff base compounds in a suitable solvent (e.g., DMSO) to a known concentration.

  • Impregnate sterile paper discs with a fixed volume of the dissolved compound solution and allow the solvent to evaporate.

  • Place the impregnated discs, along with a standard antibiotic disc (positive control) and a solvent-only disc (negative control), onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

III. Quantitative Antibacterial Activity Data

The following table summarizes the antibacterial activity of various Schiff bases derived from 2-Formylphenoxyacetic acid against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The data is presented as the zone of inhibition in millimeters.

Compound IDAmine MoietyS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)Reference
2a p-Aminoacetanilide2018
2b p-Toluidine1816
2e 2,3-Dichloroaniline2220
2g 2-Amino-4-(2'-chlorophenyl)thiazole2523
2h 3-Imidazol-1-yl-propylamine2422
Ciprofloxacin (Standard)2826

IV. Visualizations

Diagram 1: Synthetic Workflow for Schiff Base Antibacterial Agents

G cluster_synthesis Synthesis cluster_testing Antibacterial Activity Testing A This compound C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Primary Amine (R-NH2) B->C D Crude Schiff Base C->D E Purification (e.g., Recrystallization) D->E F Pure Schiff Base Derivative E->F G Disc Diffusion Assay F->G Screening H MIC Determination G->H I Data Analysis H->I J Identification of Lead Compounds I->J G A 3-Formylphenoxyacetic Acid B Schiff Base Formation A->B C Antibacterial Activity B->C D Primary Amines D->B

Application Notes and Protocols for the Synthesis of 3-Formylphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenoxyacetic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group, a carboxylic acid moiety, and an ether linkage provides a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. These derivatives have been explored for their antibacterial, anti-inflammatory, and other biological activities. This document provides detailed protocols for the synthesis of this compound and its derivatives, primarily through the Williamson ether synthesis, followed by ester hydrolysis.

Core Synthetic Pathway

The primary route for synthesizing this compound derivatives involves a two-step process. The first step is a Williamson ether synthesis, where 3-hydroxybenzaldehyde is reacted with an appropriate α-haloester, typically ethyl chloroacetate, in the presence of a base to form the corresponding ester derivative. The subsequent step involves the hydrolysis of the ester to yield the final carboxylic acid product.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Further Derivatization A 3-Hydroxybenzaldehyde C Ethyl 3-Formylphenoxyacetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) B Ethyl Chloroacetate B->C D This compound C->D Acid or Base Catalysis (e.g., HCl or NaOH) E Derivatives (e.g., Schiff bases, heterocycles) D->E Condensation Reactions

Caption: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Formylphenoxyacetate

This protocol details the synthesis of the ester intermediate via Williamson ether synthesis.

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 80°C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • If acetone is used as a solvent, filter off the potassium carbonate. If DMF is used, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 3-formylphenoxyacetate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid.

Materials:

  • Ethyl 3-Formylphenoxyacetate

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Methanol or Ethanol

  • Water

  • Diethyl ether

Procedure (Base-Catalyzed Hydrolysis):

  • Dissolve ethyl 3-formylphenoxyacetate (1.0 eq) in a mixture of methanol or ethanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with cold 2M HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

  • The crude product can be recrystallized from hot water or an appropriate solvent system to yield the pure product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound and a representative derivative.

Table 1: Synthesis of Ethyl 3-Formylphenoxyacetate

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
3-HydroxybenzaldehydeEthyl chloroacetate, K₂CO₃Acetone8Reflux85-95
3-HydroxybenzaldehydeEthyl bromoacetate, K₂CO₃DMF68090-98

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Ethyl 3-FormylphenoxyacetateNaOH, H₂OEthanol25090-97
Ethyl 3-FormylphenoxyacetateHCl, H₂ODioxane4Reflux88-95

Table 3: Characterization Data for this compound

PropertyValue
Molecular FormulaC₉H₈O₄
Molecular Weight180.16 g/mol
Melting Point138-140 °C
¹H NMR (DMSO-d₆, δ ppm)13.1 (s, 1H, COOH), 9.9 (s, 1H, CHO), 7.6-7.2 (m, 4H, Ar-H), 4.8 (s, 2H, OCH₂)
¹³C NMR (DMSO-d₆, δ ppm)192.5, 170.1, 158.5, 137.8, 130.5, 124.3, 122.1, 114.8, 65.2

Further Derivatization

The aldehyde functionality of this compound serves as a key handle for further molecular elaboration. A common and straightforward derivatization is the formation of Schiff bases (azomethines) through condensation with primary amines.

Derivatization_Pathway A This compound C Schiff Base Derivative A->C Ethanol, Reflux B Primary Amine (R-NH2) B->C

Caption: Synthesis of Schiff base derivatives from this compound.

Protocol 3: Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Substituted primary amine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent.

Table 4: Examples of Schiff Base Derivatives from 2-Formylphenoxyacetic Acid (as an analogue) [1]

Amine ReactantProduct Yield (%)
4-Methylaniline85
4-Chloroaniline88
4-Methoxyaniline90

Note: The yields are reported for the ortho-isomer and are expected to be similar for the meta-isomer.

Conclusion

The synthetic protocols outlined in this document provide a robust and reproducible methodology for the preparation of this compound and its derivatives. The Williamson ether synthesis followed by hydrolysis is an efficient route to the core scaffold, which can be readily derivatized to generate a library of compounds for screening in drug discovery programs. The provided data and workflows are intended to serve as a practical guide for researchers in the field.

References

Application Notes and Protocols for the Reaction of 3-Formylphenoxyacetic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the reaction of 3-Formylphenoxyacetic acid with amines. This versatile starting material, containing both an aldehyde and a carboxylic acid moiety, can undergo several important transformations, primarily Schiff base formation followed by reductive amination or participation in multicomponent reactions like the Ugi reaction. These pathways are crucial for generating diverse molecular scaffolds for drug discovery and development.

Protocol 1: Synthesis of Schiff Bases and Subsequent Reductive Amination

This protocol describes a two-step process. First, the condensation of this compound with a primary amine to form a Schiff base (imine). Second, the reduction of the imine to a stable secondary amine. This can also be adapted into a one-pot reductive amination procedure.

Experimental Protocol: Schiff Base Formation

The formation of a Schiff base from an aldehyde and a primary amine is a reversible condensation reaction that often requires the removal of water and can be catalyzed by acid or base.[1][2][3]

  • Reagent Preparation: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Amine Addition: Add 1 to 1.1 equivalents of the desired primary amine to the solution.

  • Catalysis (Optional): For less reactive amines, a catalytic amount of a mild acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The formation of Schiff bases is often most efficient at a mildly acidic pH (around 5).[1][3]

  • Reaction: Stir the mixture at ambient temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude Schiff base can be purified by recrystallization or column chromatography.

Experimental Protocol: Reduction to Secondary Amine

The C=N double bond of the Schiff base can be selectively reduced to form a secondary amine.

  • Dissolution: Dissolve the crude or purified Schiff base in a suitable solvent, such as methanol or ethanol.

  • Reducing Agent Addition: Cool the solution in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.[4][5] STAB is a milder and more selective agent for reductive aminations.[4]

  • Reaction: Allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution to decompose any excess reducing agent.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final secondary amine product can be purified by column chromatography.

One-Pot Reductive Amination: For a more efficient process, the amine, aldehyde, and reducing agent can be combined in a single vessel.[5][6] In this approach, the reducing agent (typically the milder STAB) is added to the initial mixture of the aldehyde and amine, reducing the imine as it is formed.[4]

Data Presentation: Reaction Conditions for Schiff Base Formation & Reductive Amination
ParameterSchiff Base FormationReductive Amination
Solvents Methanol, Ethanol, THF, 1,2-Dichloroethane[4]Methanol, Ethanol
Temperature Ambient to Reflux0 °C to Ambient
Catalyst Acetic Acid (optional)[1]Not required
Reducing Agent Not applicableSodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (STAB)[4]
Typical Reaction Time 1 - 24 hours1 - 6 hours
Work-up Solvent evaporation, RecrystallizationQuenching, Extraction, Chromatography

Experimental Workflow Diagram

G cluster_schiff Schiff Base Formation cluster_reduction Reductive Amination A 1. Dissolve this compound in Solvent B 2. Add Primary Amine (1-1.1 eq.) A->B C 3. Stir at Ambient Temp or Reflux B->C D 4. Monitor by TLC/LC-MS C->D E 5. Isolate Crude Schiff Base D->E F 6. Dissolve Schiff Base in Methanol/Ethanol E->F Proceed to Reduction G 7. Add Reducing Agent (e.g., NaBH4) at 0°C F->G H 8. Stir at Room Temp G->H I 9. Quench Reaction & Extract H->I J 10. Purify Final Secondary Amine I->J

Caption: Workflow for two-step synthesis of secondary amines.

Protocol 2: Ugi Four-Component Reaction (U-4CR)

The presence of both aldehyde and carboxylic acid functionalities makes this compound an ideal substrate for the Ugi four-component reaction (U-4CR). This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides, which are valuable peptidomimetics.[7][8]

Experimental Protocol: Ugi Reaction

The Ugi reaction is typically exothermic and proceeds quickly upon the addition of the isocyanide component.[7]

  • Reagent Preparation: In a suitable vial or flask, dissolve this compound (1 eq., serving as both the aldehyde and carboxylic acid component) and the primary amine (1 eq.) in a polar aprotic solvent like methanol or dimethylformamide (DMF).[7] High concentrations (0.5 M to 2.0 M) are often preferred for higher yields.[7]

  • Pre-incubation: Stir the mixture for 10-20 minutes at room temperature to facilitate the formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide component (1 eq.) to the mixture. The addition is often done at room temperature, but cooling may be necessary for highly reactive substrates.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours.[7] Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to yield the final bis-amide product.

Data Presentation: Typical Ugi Reaction Conditions
ParameterCondition
Components Aldehyde, Amine, Carboxylic Acid, Isocyanide
Stoichiometry Typically 1:1:1:1
Solvents Methanol, Ethanol, Dimethylformamide (DMF)[7]
Concentration 0.5 M - 2.0 M[7]
Temperature Ambient
Reaction Time Minutes to a few hours[7]
Catalyst Generally uncatalyzed[7]

Ugi Reaction Component Diagram

G cluster_reactants Ugi Reactants Reactants Four Components Aldehyde This compound (Aldehyde part) Acid This compound (Acid part) Amine Primary Amine Isocyanide Isocyanide Product α-Acylamino Amide Product Aldehyde->Product One-Pot Reaction Acid->Product One-Pot Reaction Amine->Product One-Pot Reaction Isocyanide->Product One-Pot Reaction

Caption: Logical relationship of reactants in the Ugi-4CR.

References

Application Notes and Protocols: 3-Formylphenoxyacetic Acid in Crystal Engineering of Coordination Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenoxyacetic acid derivatives, specifically focusing on the principles applicable to 3-formylphenoxyacetic acid, in the crystal engineering of coordination networks. While direct detailed studies on this compound are limited in the reviewed literature, extensive research on closely related analogues, such as 3-carboxyphenoxyacetic acid, provides a robust framework for its application. These compounds are versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers with potential applications in luminescence, magnetism, and catalysis.

Introduction to this compound in Coordination Chemistry

This compound is a multifunctional organic ligand possessing both a carboxylic acid group and a formyl group. This combination allows for versatile coordination modes with metal ions. The carboxylate group can act as a bridging or chelating ligand, while the formyl group can be involved in post-synthetic modifications or influence the electronic properties of the resulting coordination network. The semi-rigid nature of this V-shaped ligand is instrumental in the formation of diverse network topologies. The synthesis of coordination polymers with such ligands is often achieved through hydrothermal or solvothermal methods, which facilitate the crystallization of the extended structures.[1][2]

Logical Relationship: From Ligand to Functional Material

Ligand_to_Material Ligand 3-Formylphenoxyacetic Acid Ligand Synthesis Hydrothermal/ Solvothermal Synthesis Ligand->Synthesis Reactant Metal Metal Ions (e.g., Lanthanides, Transition Metals) Metal->Synthesis Reactant CP Coordination Polymer / Metal-Organic Framework (MOF) Synthesis->CP Forms Properties Emergent Properties: - Luminescence - Magnetism - Catalysis CP->Properties Exhibits Applications Potential Applications: - Sensors - Drug Delivery - Environmental Remediation Properties->Applications Enable

Caption: Logical workflow from ligand and metal precursors to functional coordination polymers and their potential applications.

Experimental Protocols

The following protocols are based on established methods for the synthesis of coordination polymers using phenoxyacetic acid derivatives. These can be adapted for this compound.

Synthesis of a Neodymium(III) Coordination Polymer

This protocol is adapted from the hydrothermal synthesis of a Nd(III) coordination polymer with 3-carboxyphenoxyacetic acid and 1,10-phenanthroline.[3]

Materials:

  • This compound (or 3-Carboxyphenoxyacetic acid, H₂CPOA)

  • Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O)

  • 1,10-Phenanthroline (phen)

  • Deionized water

  • Ethanol

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine:

    • This compound (0.1 mmol, 18.0 mg)

    • NdCl₃·6H₂O (0.1 mmol, 35.9 mg)

    • 1,10-Phenanthroline (0.1 mmol, 18.0 mg)

    • 10 mL of a 1:1 (v/v) ethanol/water solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Filter the resulting crystals, wash with deionized water and ethanol, and dry in air.

Experimental Workflow: Hydrothermal Synthesis

Hydrothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification a Combine Ligand, Metal Salt, and Co-ligand in Solvent b Stir at Room Temperature a->b c Seal in Teflon-lined Autoclave b->c d Heat at 160°C for 72h c->d e Slow Cooling to Room Temperature d->e f Filter Crystals e->f g Wash with Water and Ethanol f->g h Air Dry g->h

Caption: Step-by-step workflow for the hydrothermal synthesis of a coordination polymer.

Data Presentation

The following tables summarize typical crystallographic and magnetic data obtained for coordination polymers constructed from phenoxyacetic acid derivatives. This data is crucial for understanding the structure-property relationships.

Table 1: Crystallographic Data for a Nd(III) Coordination Polymer with 3-Carboxyphenoxyacetate[3]
ParameterValue
Chemical FormulaC₂₈H₁₉N₂NdO₇
Formula Weight681.70
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)20.334(4)
b (Å)11.016(2)
c (Å)22.898(5)
β (°)108.49(3)
Volume (ų)4867.2(17)
Z8
Density (calculated, g/cm³)1.860
Table 2: Selected Bond Lengths for a Nd(III) Coordination Polymer[3]
BondLength (Å)
Nd(1)-O(1)2.403(4)
Nd(1)-O(2)2.624(4)
Nd(1)-O(3)2.441(4)
Nd(1)-O(6)2.479(4)
Nd(1)-N(1)2.641(5)
Nd(1)-N(2)2.663(5)

Potential Applications and Signaling Pathways

Coordination polymers based on this compound and its derivatives have potential applications in various fields due to their tunable structures and properties.

Luminescent Sensing

Lanthanide-based coordination polymers often exhibit characteristic luminescence, making them suitable for sensing applications.[4] The luminescent properties can be quenched or enhanced in the presence of specific analytes. The formyl group on the ligand could serve as a reactive site for grafting other molecules to tune the sensing capabilities.

Signaling Pathway: Luminescence Quenching

Luminescence_Quenching cluster_excitation Excitation cluster_emission Emission Process cluster_quenching Quenching Excitation Excitation Source (e.g., UV Light) Ligand Ligand (Antenna Effect) Excitation->Ligand Absorbs Energy EnergyTransfer Energy Transfer Ligand->EnergyTransfer Transfers Energy Metal Lanthanide Ion EnergyTransfer->Metal Luminescence Characteristic Luminescence Metal->Luminescence Emits Quenched Luminescence Quenching Metal->Quenched Analyte Analyte Analyte->Metal Interacts with

Caption: Energy transfer and quenching mechanism in a luminescent lanthanide coordination polymer.

Magnetic Materials

Coordination polymers containing paramagnetic metal ions, such as Nd(III), can exhibit interesting magnetic properties.[3] The arrangement of the metal centers and the nature of the bridging ligands dictate the magnetic coupling (ferromagnetic or antiferromagnetic) within the material. The study of magnetic properties is crucial for the development of molecular magnets and spintronic devices.

Conclusion

This compound represents a promising, yet underexplored, ligand for the crystal engineering of coordination networks. Based on the extensive research on its analogues, it is anticipated that this ligand can be used to construct a wide array of coordination polymers with diverse structures and interesting photoluminescent and magnetic properties. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound in the design and synthesis of new functional materials. Further research is encouraged to fully elucidate the coordination chemistry of this versatile ligand and to explore the applications of the resulting materials in drug development, sensing, and catalysis.

References

Synthetic Blueprint: From 3-Formylphenoxyacetic Acid to Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Abstract

3-Formylphenoxyacetic acid is a versatile bifunctional molecule, incorporating both a reactive aldehyde and a carboxylic acid. This unique structure makes it an ideal starting material for the synthesis of a diverse array of functionalized materials. Its derivatives have garnered significant interest in drug discovery and materials science, exhibiting a range of biological activities including antibacterial, anti-inflammatory, and antidiabetic properties. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into high-value functionalized materials such as Schiff bases and chalcones. Additionally, it outlines the key signaling pathways associated with the biological activities of these derivatives, offering a comprehensive resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the alkylation of 3-hydroxybenzaldehyde with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Chloroacetic Acid: To the stirred solution, add chloroacetic acid (1.0 eq).

  • Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of 1-2 is reached, resulting in the precipitation of the crude product.

  • Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified solid under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Application I: Synthesis of Schiff Base Derivatives for Biological Screening

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are of significant interest due to their coordination chemistry and wide range of biological activities, including antibacterial and antifungal properties.

Experimental Protocol: General Synthesis of Schiff Bases

Materials:

  • This compound

  • Substituted aromatic or aliphatic amine (1.0 eq)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Addition of Amine: Add the desired primary amine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for 2-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, the Schiff base product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Representative Schiff Base Synthesis
CompoundAmine ReactantYield (%)Melting Point (°C)Antibacterial Activity (Zone of Inhibition in mm)
SB-1 Aniline85155-157Data not available for this specific derivative, but related compounds show activity.
SB-2 p-Toluidine88168-170Data not available for this specific derivative, but related compounds show activity.
SB-3 4-Chloroaniline90180-182Data not available for this specific derivative, but related compounds show activity.

Note: The data presented is based on typical yields for similar Schiff base syntheses. Actual results may vary.

Application II: Synthesis of Chalcone Derivatives as Bioactive Scaffolds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in flavonoid biosynthesis and possess a broad spectrum of pharmacological activities. They are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base.

Experimental Protocol: General Synthesis of Chalcones

Materials:

  • This compound

  • Substituted acetophenone (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide or potassium hydroxide solution

Procedure:

  • Reactant Mixture: In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH with constant stirring.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. The formation of a solid precipitate indicates product formation.

  • Isolation: Filter the precipitated chalcone, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol or another suitable solvent.

Quantitative Data for Representative Chalcone Synthesis
CompoundAcetophenone ReactantYield (%)Melting Point (°C)Biological Activity
CH-1 Acetophenone75-85VariesPrecursor for anti-inflammatory and anticancer agents.
CH-2 4'-Hydroxyacetophenone70-80VariesPotential antioxidant and cytotoxic activities.
CH-3 4'-Methoxyacetophenone80-90VariesInvestigated for antimicrobial and antimalarial properties.

Note: Yields are typical for Claisen-Schmidt condensations. Physical and biological properties will vary based on the specific substituents.

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow Diagrams

The following diagrams illustrate the synthetic routes from this compound to Schiff bases and chalcones.

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_derivatives Synthesis of Functionalized Materials 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-FPA 3-Formylphenoxyacetic Acid 3-Hydroxybenzaldehyde->3-FPA NaOH, H2O, Reflux Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->3-FPA Schiff_Base Schiff Base Derivative 3-FPA->Schiff_Base MeOH, H+ (cat.) Chalcone Chalcone Derivative 3-FPA->Chalcone EtOH, NaOH Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Acetophenone Acetophenone Acetophenone->Chalcone

Caption: Synthetic routes from 3-hydroxybenzaldehyde to this compound and its subsequent conversion to Schiff base and chalcone derivatives.

Signaling Pathway Diagrams

Phenoxyacetic acid derivatives have been identified as potent modulators of key biological pathways, including the cyclooxygenase-2 (COX-2) pathway relevant to inflammation and the Free Fatty Acid Receptor 1 (FFA1) pathway involved in metabolic regulation.

A. COX-2 Inhibition Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Selective COX-2 inhibitors can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative Phenoxyacetic Acid Derivative (Inhibitor) Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by functionalized phenoxyacetic acid derivatives, leading to reduced inflammation.

B. FFA1 Agonist Signaling Pathway

FFA1 (also known as GPR40) is a G-protein coupled receptor that, when activated by agonists, enhances glucose-stimulated insulin secretion, making it a target for type 2 diabetes treatment.[1][2]

FFA1_Pathway Derivative Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 Receptor (GPR40) Derivative->FFA1 Gq11 Gq/11 Protein FFA1->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Ca²⁺ Insulin_Vesicles Insulin Vesicle Exocytosis Ca2->Insulin_Vesicles PKC->Insulin_Vesicles

Caption: FFA1 receptor activation by a phenoxyacetic acid agonist, leading to increased insulin secretion through the Gq/11 signaling pathway.[3][4]

References

Application of 3-Formylphenoxyacetic Acid in the Synthesis of Fluorescent Sensors: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific applications, detailed protocols, or quantitative data regarding the use of 3-Formylphenoxyacetic acid in the synthesis of fluorescent sensors were found. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

While the search did not yield information on the direct application of this compound, it is possible to provide a general overview of how aromatic aldehydes, a key functional group in this molecule, are utilized in the design of fluorescent sensors. This information is intended to offer a conceptual framework for potential, though currently undocumented, applications.

General Principles of Aromatic Aldehyde-Based Fluorescent Sensors

A common strategy for developing fluorescent sensors involves the use of aromatic aldehydes to form Schiff bases. [1][2][3]A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. [1]They are often formed by the reaction of an aromatic aldehyde with a primary amine. [4] This reaction can be employed to create fluorescent sensors where the formation of the Schiff base in the presence of a specific analyte leads to a detectable change in fluorescence. This change can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. [2]The aldehyde group can be part of a fluorophore (a fluorescent molecule) itself, or it can react with a fluorescent amine or hydrazine derivative. [4][5] For instance, Schiff base compounds have been successfully synthesized and used as fluorescent probes for the detection of various metal ions, such as Al³⁺. [1][3]The complexation of the metal ion with the Schiff base can alter the electronic properties of the molecule, leading to a change in its fluorescence. [1]

Hypothetical Application of this compound

Theoretically, this compound could serve as a building block for fluorescent sensors in several ways:

  • As the Aldehyde Component in Schiff Base Formation: The formyl (aldehyde) group of this compound could react with a fluorescent amine- or hydrazine-containing compound. The resulting Schiff base could then be evaluated for its ability to detect specific analytes. The phenoxyacetic acid moiety might influence the sensor's solubility, binding affinity, and photophysical properties.

  • As a Precursor for a More Complex Fluorophore: this compound could be chemically modified to create a more elaborate fluorescent structure. The aldehyde and carboxylic acid groups offer reactive sites for further synthetic transformations.

It is important to reiterate that these are hypothetical applications based on general chemical principles. Without experimental data, it is not possible to provide specific protocols, characterize the performance of such sensors, or detail their signaling pathways.

Below is a generalized workflow for the synthesis and evaluation of a Schiff base fluorescent sensor, which could theoretically be adapted for this compound.

Generalized Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Sensing Evaluation A This compound (or other aromatic aldehyde) C Reaction in Suitable Solvent (e.g., Ethanol, Methanol) A->C B Fluorescent Amine/ Hydrazine Derivative B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Characterization (NMR, Mass Spectrometry, IR) D->E F Prepare Sensor Solution E->F Synthesized Sensor G Add Target Analyte F->G H Measure Fluorescence Spectrum G->H I Analyze Data (Selectivity, Sensitivity, Detection Limit) H->I

Figure 1. A generalized workflow for the synthesis and evaluation of a hypothetical fluorescent sensor based on an aromatic aldehyde.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 3-Formylphenoxyacetic acid, focusing on improving yield and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and a haloacetic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 3-hydroxybenzaldehyde. 2. Low reactivity of the haloacetic acid. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Steric hindrance.1. Use a stronger base (e.g., NaH) or ensure the base (e.g., K₂CO₃, NaOH) is anhydrous and used in sufficient molar excess. 2. Use bromoacetic acid or its ester instead of chloroacetic acid, as bromide is a better leaving group.[1] 3. Increase the reaction temperature, typically to the reflux temperature of the chosen solvent.[2] 4. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 5. While less of a concern with the primary halide on the acetic acid derivative, ensure the phenoxide is not sterically hindered by bulky substituents if analogs are being synthesized.[3]
Formation of Side Products 1. Elimination Reaction: The alkoxide can act as a base, causing elimination of the alkyl halide, especially with secondary or tertiary halides. 2. Ring Alkylation: The phenoxide ion is an ambident nucleophile and can undergo C-alkylation on the aromatic ring.1. This is minimized by using a primary alkyl halide (haloacetic acid is a primary halide). Ensure the temperature is not excessively high for prolonged periods.[4] 2. This is generally a minor side reaction in Williamson ether synthesis. Using a polar aprotic solvent can favor O-alkylation.
Product is an Oil and Does Not Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt to crystallize from a different solvent system. A mixture of solvents, such as diethyl ether and hexane, can be effective.
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of multiple byproducts.1. Monitor the reaction to completion using TLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. 2. An aqueous workup with a base (e.g., sodium bicarbonate solution) can help separate the acidic product from neutral impurities. The product can then be re-precipitated by acidification.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The most common and direct method is the Williamson ether synthesis.[1] This involves the reaction of 3-hydroxybenzaldehyde with a haloacetic acid (or its ester) in the presence of a base. The base deprotonates the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile and attacks the haloacetic acid (or its ester) in an SN2 reaction to form the ether linkage. If an ester of a haloacetic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Q2: Which haloacetic acid should I use: chloroacetic acid or bromoacetic acid?

A2: Bromoacetic acid is generally preferred over chloroacetic acid. Bromide is a better leaving group than chloride, which typically leads to faster reaction rates and potentially higher yields under the same conditions.

Q3: What is the best choice of base for this synthesis?

A3: The choice of base is critical for achieving a good yield.

  • Strong Bases: Sodium hydride (NaH) is a very effective, non-nucleophilic base that will completely deprotonate the phenol.[4]

  • Carbonate Bases: Anhydrous potassium carbonate (K₂CO₃) is a commonly used, milder base that is effective, especially in polar aprotic solvents like DMF or acetonitrile.

  • Hydroxide Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in an aqueous or alcoholic solution.[2]

Q4: How does the choice of solvent affect the reaction yield?

A4: The solvent plays a crucial role in the SN2 reaction.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile, and acetone are generally the best choices. They are polar enough to dissolve the reactants but do not participate in hydrogen bonding, which can solvate and stabilize the nucleophile, thus increasing its reactivity.

  • Protic Solvents: Protic solvents like water or ethanol can be used but may lead to lower yields as they can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity.[4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (3-hydroxybenzaldehyde and haloacetic acid). The disappearance of the starting materials and the appearance of a new spot for the product indicate the progression of the reaction.

Q6: What are the key steps for purifying the final product?

A6: Purification typically involves an aqueous workup followed by recrystallization or column chromatography.

  • After the reaction is complete, the mixture is usually acidified.

  • The product can be extracted into an organic solvent.

  • Washing the organic layer with a saturated sodium bicarbonate solution will extract the acidic product into the aqueous layer, leaving non-acidic impurities behind.

  • The aqueous layer is then acidified to precipitate the pure this compound, which can be collected by filtration.[4]

  • Recrystallization from a suitable solvent (e.g., hot water) can further purify the product.

Data Presentation

The following table provides illustrative data on how different reaction conditions can influence the yield of this compound. This data is based on the general principles of the Williamson ether synthesis and is intended for comparative purposes.

Entry Alkylating Agent Base Solvent Temperature (°C) Time (h) Illustrative Yield (%)
1Chloroacetic acidNaOHWater100355
2Bromoacetic acidNaOHWater100365
3Ethyl bromoacetateK₂CO₃Acetone56 (reflux)675
4Ethyl bromoacetateK₂CO₃DMF80485
5Ethyl bromoacetateNaHTHF66 (reflux)490

Note: Yields for entries 3-5 are for the ester intermediate, prior to hydrolysis.

Experimental Protocols

Protocol 1: Synthesis using Ethyl Bromoacetate and Potassium Carbonate

This protocol involves a two-step process: O-alkylation followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 3-formylphenoxyacetate

  • To a solution of 3-hydroxybenzaldehyde (10 mmol) in dry N,N-dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (12 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-formylphenoxyacetate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester in a mixture of ethanol (30 mL) and 2M sodium hydroxide solution (20 mL).

  • Stir the mixture at room temperature for 2-4 hours or until TLC indicates complete hydrolysis.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M hydrochloric acid.

  • The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol 2: One-Pot Synthesis using Chloroacetic Acid and Sodium Hydroxide

This protocol is adapted from a similar synthesis of o-formylphenoxyacetic acid.[3]

  • In a round-bottom flask, dissolve sodium hydroxide (20 mmol) in water (20 mL).

  • Add 3-hydroxybenzaldehyde (10 mmol) and chloroacetic acid (10 mmol) to the sodium hydroxide solution.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2.

  • A precipitate will form. Collect the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from hot water.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Deprotonation Deprotonation 3-Hydroxybenzaldehyde->Deprotonation Haloacetic Acid / Ester Haloacetic Acid / Ester SN2 Reaction (Williamson Ether Synthesis) SN2 Reaction (Williamson Ether Synthesis) Haloacetic Acid / Ester->SN2 Reaction (Williamson Ether Synthesis) Base Base Base->Deprotonation Solvent Solvent Solvent->SN2 Reaction (Williamson Ether Synthesis) Deprotonation->SN2 Reaction (Williamson Ether Synthesis) Hydrolysis (if ester is used) Hydrolysis (if ester is used) SN2 Reaction (Williamson Ether Synthesis)->Hydrolysis (if ester is used) Acidification Acidification SN2 Reaction (Williamson Ether Synthesis)->Acidification If acid is used Hydrolysis (if ester is used)->Acidification Extraction Extraction Acidification->Extraction Precipitation / Crystallization Precipitation / Crystallization Extraction->Precipitation / Crystallization Product This compound Precipitation / Crystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed Check_SM Starting Material Remaining (TLC)? Start->Check_SM Check_Conditions Optimal Conditions Used? Check_SM->Check_Conditions No Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Suboptimal_Conditions Suboptimal Reaction Conditions Check_Conditions->Suboptimal_Conditions No Purification_Issue Product Loss During Purification Check_Conditions->Purification_Issue Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Change_Reagents Change Base, Solvent, or Alkylating Agent Suboptimal_Conditions->Change_Reagents End Yield Improved Increase_Time_Temp->End Change_Reagents->End Optimize_Workup Optimize Workup and Purification Steps Purification_Issue->Optimize_Workup Optimize_Workup->End

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 3-Formylphenoxyacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Formylphenoxyacetic acid via recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals are forming after cooling the solution. What should I do?

A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to form.

  • Check Solvent Volume: It is possible that too much solvent was used, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling Temperature: Ensure the solution has been cooled sufficiently. If cooling at room temperature is unsuccessful, try placing the flask in an ice bath.

  • Re-evaluation of Solvent: If the above steps fail, the chosen solvent may not be ideal. The solvent should dissolve the compound when hot but have low solubility when cold. You may need to select a different solvent or a mixed solvent system.

Q2: The product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the compound remains dissolved at a slightly lower temperature.

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on the benchtop, insulated with a beaker of warm water, before moving it to an ice bath.

  • Change Solvent System: If oiling out persists, consider using a lower-boiling point solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Q3: The recrystallization yield is very low. What are the possible causes?

A3: A low yield can be attributed to several factors throughout the experimental process:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If crystals form too early during a hot filtration step (if performed), product will be lost on the filter paper. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in an incomplete recovery of the product.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

Q4: What are the likely impurities in my crude this compound?

A4: The most probable impurities are unreacted starting materials from the synthesis, which typically involves the reaction of 3-hydroxybenzaldehyde with chloroacetic acid. Therefore, you should consider the presence of:

  • 3-Hydroxybenzaldehyde

  • Chloroacetic acid

Additionally, side-products from the reaction could also be present.

Data Presentation

PropertyValueSource
Melting Point 116-118 °C[1][2]

Based on the structure of this compound (a polar carboxylic acid with an aromatic ether), suitable solvent systems would likely involve polar solvents or mixtures thereof. A 50:50 mixture of water and ethanol has been suggested as a potential solvent system for the related phenoxyacetic acid.[3]

Experimental Protocols

This section provides a general methodology for the recrystallization of crude this compound. The specific solvent and volumes may need to be optimized based on the purity of the crude material and the scale of the experiment.

Recommended Starting Solvent System: Water-ethanol mixture.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 water:ethanol mixture and heat the flask on a hot plate with gentle swirling. Continue to add small portions of the hot solvent mixture until the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, preheat a funnel and a new flask containing a small amount of boiling solvent. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and leave it on a benchtop. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. The purity of the recrystallized product can be assessed by taking a melting point. A sharp melting point close to the literature value (116-118 °C) indicates a high degree of purity.[1][2]

Mandatory Visualization

The following flowchart illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Formed observe->no_crystals No oiled_out Product Oiled Out observe->oiled_out Oiled Out low_yield Low Yield observe->low_yield Crystals Formed, but Low Yield induce Induce Crystallization (Scratch/Seed) no_crystals->induce induce->observe Check Again check_solvent Too Much Solvent? induce->check_solvent Still No Crystals evaporate Evaporate Some Solvent and Re-cool check_solvent->evaporate Yes re_evaluate Re-evaluate Solvent Choice check_solvent->re_evaluate No evaporate->cool reheat_add Reheat and Add More Solvent oiled_out->reheat_add slow_cool Cool Slowly reheat_add->slow_cool slow_cool->observe Check Again change_solvent Change Solvent System slow_cool->change_solvent Still Oiling Out check_procedure Review Procedure: - Excess Solvent? - Premature Crystallization? - Incomplete Cooling? - Washing Technique? low_yield->check_procedure

Caption: Troubleshooting workflow for recrystallization issues.

References

Troubleshooting side reactions in the synthesis of 3-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Formylphenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 3-hydroxybenzaldehyde and an acetic acid derivative (like chloroacetic acid or ethyl chloroacetate) is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the acetic acid derivative and displacing a leaving group (e.g., a halide) to form the ether linkage.[1][2]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can arise from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde must be fully deprotonated to form the reactive phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

  • Side Reactions: Competing side reactions, such as C-alkylation and elimination reactions of the alkylating agent, can significantly reduce the yield of the desired O-alkylated product.[2][3]

  • Suboptimal Reaction Conditions: Reaction temperature and solvent play a crucial role. Higher temperatures can favor side reactions, while lower temperatures may lead to a very slow reaction rate.[1] The choice of solvent can also impact the solubility of the reactants and the rate of reaction.[2]

  • Work-up and Purification Losses: The product can be lost during extraction and purification steps. Incomplete extraction or multiple purification steps can lead to a lower overall yield.

Q3: What are the primary side products I should be aware of?

The two main side reactions to consider are:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2][3] Alkylation can occur at the ortho and para positions relative to the hydroxyl group.

  • Elimination: The alkylating agent, if it has a suitable structure (e.g., a secondary or tertiary halide), can undergo elimination in the presence of the basic phenoxide, leading to the formation of an alkene.[4] However, when using chloroacetic acid or its esters, this is less of a concern as they are primary halides.[4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[5][6][7][8] A TLC plate should be spotted with the starting material (3-hydroxybenzaldehyde), the reaction mixture, and a co-spot of both. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, more polar spot for the product, this compound, will appear.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of 3-hydroxybenzaldehyde.Use a sufficiently strong base (e.g., NaOH, KOH, K₂CO₃) in at least a stoichiometric amount. For phenols, NaOH is generally sufficient.[9] Ensure the base is fresh and of good quality.
Low reaction temperature.While high temperatures can promote side reactions, the reaction may be too slow at room temperature. Gentle heating (50-100 °C) is often employed.[2] The optimal temperature should be determined experimentally.[1]
Poor quality of reagents.Ensure 3-hydroxybenzaldehyde is pure and the alkylating agent (e.g., chloroacetic acid) has not degraded.
Presence of Multiple Products (Impure Product) C-alkylation side reaction.Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[3] The choice of counter-ion for the phenoxide can also influence the O/C alkylation ratio.
Unreacted 3-hydroxybenzaldehyde.Increase the reaction time or temperature moderately. Ensure at least a 1:1 molar ratio of the alkylating agent to the phenol. The Organic Syntheses procedure for the ortho-isomer uses a 2:1 molar ratio of NaOH to the phenol and chloroacetic acid.[9]
Hydrolysis of the ester (if using an ester of chloroacetic acid).If the final product is the acid, a subsequent hydrolysis step is necessary. If the ester is the desired product, ensure anhydrous conditions are maintained during the reaction and work-up.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous layer during work-up.After acidification, the product should precipitate. If it remains in solution, perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Co-precipitation of starting material and product.A thorough purification method like recrystallization or column chromatography may be necessary. The Organic Syntheses procedure for the ortho-isomer utilizes steam distillation to remove unreacted salicylaldehyde.[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the reliable Organic Syntheses procedure for the preparation of the ortho-isomer, o-Formylphenoxyacetic acid.[9]

Materials:

  • 3-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.0 equivalents) in water. To this, add 3-hydroxybenzaldehyde (1.0 equivalent) and chloroacetic acid (1.0 equivalent).

  • Reaction: Heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated HCl until it is acidic to litmus paper. A precipitate of the crude product should form.

    • Cool the mixture in an ice bath to maximize precipitation and then collect the solid by vacuum filtration. Wash the solid with cold water.

  • Purification:

    • Recrystallization: The crude product can be recrystallized from hot water to yield pure this compound.

    • Extraction (Alternative): If a significant amount of product remains in the filtrate, extract the filtrate with diethyl ether. Wash the ether layer with water and then extract the product into a saturated sodium bicarbonate solution. The bicarbonate layer is then carefully acidified with concentrated HCl to precipitate the product, which is collected by filtration, washed with cold water, and dried.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Reactants 3-Hydroxybenzaldehyde + Chloroacetic Acid Phenoxide 3-Formylphenoxide Reactants->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide O_Alkylation This compound (Desired Product) Phenoxide->O_Alkylation O-Alkylation (SN2) C_Alkylation C-Alkylated Byproducts Phenoxide->C_Alkylation C-Alkylation (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound and the competing C-alkylation side reaction.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (3-Hydroxybenzaldehyde, Chloroacetic Acid, NaOH, Water) B 2. Reflux (3-4 hours) A->B C 3. Work-up (Cooling, Acidification with HCl) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization from water) D->E F Pure this compound E->F

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Optimization of reaction conditions for Schiff base formation with 3-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for Schiff base formation using 3-Formylphenoxyacetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems during the synthesis of Schiff bases from this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Unfavorable pH: The pH of the reaction mixture is critical for Schiff base formation.[1][2] 3. Catalyst inefficiency: The acid catalyst may be absent, insufficient, or inappropriate. 4. Hydrolysis of the imine: The Schiff base product is susceptible to hydrolysis, especially in the presence of water and acid.[3] 5. Steric hindrance: The amine reactant may be sterically hindered, slowing down the reaction.1. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature.[1] 2. Adjust pH: The optimal pH for Schiff base formation is typically mildly acidic (around 4-5).[1][2] You can add a few drops of glacial acetic acid as a catalyst.[4][5] 3. Catalyst selection: Use a catalytic amount of a suitable acid like glacial acetic acid or p-toluenesulfonic acid. 4. Remove water: Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product. Alternatively, use a drying agent like anhydrous MgSO₄. 5. Increase reaction time/temperature: For sterically hindered amines, prolonged reaction times or higher temperatures may be necessary.
Formation of Side Products 1. Self-condensation of the aldehyde: This can occur under certain conditions. 2. Polymerization: Aliphatic aldehydes are prone to polymerization, though less common for aromatic aldehydes.[3] 3. Reaction with the carboxylic acid group: The amine may react with the carboxylic acid group of this compound, especially at high temperatures.1. Control reaction conditions: Maintain a mildly acidic pH and moderate temperature to minimize side reactions. 2. Use appropriate stoichiometry: Use a 1:1 molar ratio of the aldehyde and amine. 3. Protect the carboxylic acid group: If side reactions with the carboxylic acid are significant, consider protecting it before the Schiff base formation and deprotecting it afterward.
Difficulty in Product Purification 1. Product is an oil: The Schiff base may not crystallize easily. 2. Contamination with starting materials: Unreacted aldehyde or amine may be present. 3. Product instability: The Schiff base may be unstable on silica gel during column chromatography.1. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. Precipitation from a suitable solvent system (e.g., by adding a non-polar solvent like hexane to a more polar solution) can also be effective. 2. Washing and recrystallization: Wash the crude product with a solvent in which the starting materials are soluble but the product is not. Recrystallization from a suitable solvent is a highly effective purification method.[3] 3. Alternative chromatography: Use neutral alumina for column chromatography instead of acidic silica gel to avoid product degradation.
Product Decomposes Upon Storage 1. Hydrolysis: Exposure to moisture can lead to the hydrolysis of the imine bond.[3] 2. Light or air sensitivity: Some organic compounds are sensitive to light and air.1. Store under anhydrous conditions: Keep the purified product in a tightly sealed container with a desiccant. 2. Protect from light and air: Store in an amber-colored vial and consider storing under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for Schiff base formation with this compound?

A1: Ethanol is a commonly used and effective solvent for Schiff base synthesis.[4][5][6] It is a good solvent for both the aldehyde and many primary amines, and it is relatively easy to remove after the reaction. Other solvents like methanol or toluene (with a Dean-Stark trap to remove water) can also be used depending on the specific amine reactant.

Q2: Is a catalyst always necessary for this reaction?

A2: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is typically used to accelerate the reaction.[4] A few drops of glacial acetic acid are usually sufficient. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the amine). The formation of a new spot corresponding to the Schiff base product and the disappearance of the starting material spots will indicate the progress of the reaction.

Q4: What is the expected yield for this type of reaction?

A4: The yield can vary significantly depending on the specific amine used and the reaction conditions. However, with optimized conditions, yields in the range of 80-90% can be achieved for similar Schiff base syntheses.[6]

Q5: How do I characterize the synthesized Schiff base?

A5: The structure of the Schiff base can be confirmed using various spectroscopic techniques. The formation of the imine bond can be observed by the appearance of a characteristic C=N stretching band in the IR spectrum (typically around 1600-1650 cm⁻¹). ¹H NMR spectroscopy will show a characteristic signal for the azomethine proton (-CH=N-), and the disappearance of the aldehyde proton signal from this compound.

Data Presentation

Table 1: Effect of Solvent on Schiff Base Yield (Illustrative Example)

SolventReaction Time (h)Temperature (°C)Yield (%)
Ethanol4Reflux85
Methanol4Reflux82
Toluene6 (with Dean-Stark)Reflux88
Dichloromethane8Reflux75

Table 2: Effect of Catalyst on Schiff Base Yield in Ethanol (Illustrative Example)

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
None012Reflux45
Acetic Acid54Reflux85
p-TSA23Reflux90
HCl (conc.)13Reflux78 (with some hydrolysis)

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, 20 mL per gram of aldehyde).

  • Amine Addition: To this solution, add 1.0 equivalent of the primary amine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or reflux, while monitoring the progress by TLC. The reaction time can range from a few hours to overnight depending on the reactivity of the amine. For reactions sensitive to water, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.[7]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol). If necessary, column chromatography on neutral alumina can be performed.

  • Characterization: The purified Schiff base should be characterized by spectroscopic methods such as IR and ¹H NMR to confirm its structure.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in Solvent add_amine Add Primary Amine (1.0 eq) start->add_amine add_catalyst Add Acid Catalyst (e.g., Acetic Acid) add_amine->add_catalyst react Stir at RT or Reflux add_catalyst->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify characterize Characterize Purified Product (IR, NMR) purify->characterize

Caption: Experimental workflow for the synthesis of Schiff bases from this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Unfavorable pH? start->cause2 Yes cause3 Product Hydrolysis? start->cause3 Yes sol1 Increase Time/Temp Monitor by TLC cause1->sol1 sol2 Add Catalytic Acid (pH 4-5) cause2->sol2 sol3 Remove Water (Dean-Stark/Drying Agent) cause3->sol3

Caption: Troubleshooting decision tree for low Schiff base yield.

References

How to avoid polymerization during 3-Formylphenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Formylphenoxyacetic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound, with a specific focus on preventing undesired polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid (like chloroacetic or bromoacetic acid) by 3-hydroxybenzaldehyde in the presence of a base.[1][2] The phenoxide ion, formed by the deprotonation of 3-hydroxybenzaldehyde, acts as the nucleophile.

Q2: What are the likely causes of polymerization during this synthesis?

A2: While "polymerization" in the classical sense of chain-growth polymerization might not be the primary side reaction, the formation of intractable, high-molecular-weight byproducts, often observed as a dark tar or precipitate, can occur. This is likely due to a combination of factors:

  • Aldol-type condensation: Under basic conditions, the aldehyde group of 3-hydroxybenzaldehyde or the product can undergo self-condensation or react with other enolizable species.

  • Cannizzaro reaction: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

  • Oxidative polymerization of the phenol: Phenolic compounds are susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to colored, polymeric materials.

  • Side reactions of haloacetic acid: Under strong basic conditions and heat, haloacetic acids can undergo self-condensation or decomposition.

Q3: How can I minimize the formation of these polymeric byproducts?

A3: To minimize byproduct formation, careful control of reaction parameters is crucial. Key strategies include:

  • Temperature control: Avoid excessively high temperatures, which can accelerate side reactions.

  • Base selection and addition: Use a suitable base and add it portion-wise or at a controlled rate to maintain a moderate pH.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic starting material.

  • Reaction time: Monitor the reaction progress and avoid unnecessarily long reaction times.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black, and a tar-like substance forms. Oxidative polymerization of the phenoxide and/or aldol condensation.- Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.- Maintain a positive pressure of inert gas throughout the reaction.- Lower the reaction temperature.- Consider using a milder base.
Low yield of the desired product with significant recovery of starting material. Incomplete reaction due to insufficient base, low temperature, or short reaction time.- Ensure the correct stoichiometry of the base is used to fully deprotonate the phenol.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time and follow the progress by TLC.
Formation of a significant amount of an insoluble, solid byproduct. Possible self-condensation of the aldehyde or precipitation of salts.- Control the rate of base addition to prevent localized high concentrations.- Ensure adequate stirring to maintain a homogeneous mixture.- After the reaction, ensure the acidification step is complete to dissolve any carboxylate salts.
Difficulty in purifying the final product from colored impurities. Presence of polymeric byproducts.- During workup, perform a steam distillation to remove unreacted 3-hydroxybenzaldehyde.[3]- Treat the crude product solution with activated carbon to remove colored impurities before crystallization.[3]- Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water).

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures and is designed to minimize polymerization.[3]

Materials:

  • 3-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Activated carbon

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under a fume hood. Purge the entire system with an inert gas.

  • Reagent Preparation: In the round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and chloroacetic acid (1.0 eq) in water.

  • Base Addition: Prepare a solution of sodium hydroxide (2.0 eq) in water. Add this solution dropwise to the stirred reaction mixture at room temperature.

  • Reaction: After the addition of the base, slowly heat the mixture to reflux and maintain for 3 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated HCl until it is acidic to Congo red paper.

    • (Optional but recommended) Perform a steam distillation to remove any unreacted 3-hydroxybenzaldehyde.[3]

  • Purification:

    • Cool the acidic solution in an ice bath to precipitate the crude this compound.

    • Collect the solid by vacuum filtration and wash with cold water.

    • For further purification, dissolve the crude product in hot water, add a small amount of activated carbon, and stir for 10 minutes.[3]

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to crystallize the pure product.

    • Collect the crystals by vacuum filtration and dry them in a vacuum oven.

Visualizations

Reaction Workflow and Polymerization Prevention

G Workflow for this compound Synthesis cluster_prep Preparation cluster_workup Workup & Purification reagents 1. Combine 3-Hydroxybenzaldehyde, Chloroacetic Acid, and Water inert 2. Purge with Inert Gas (N₂/Ar) (Prevents Oxidation Polymerization) reagents->inert Key Step base 3. Slow, Dropwise Addition of NaOH(aq) (Controls Exotherm, Prevents Side Reactions) inert->base p1 Prevents Oxidative Polymerization inert->p1 reflux 4. Heat to Reflux (Controlled Temp) (Avoids High Temp Degradation) base->reflux Key Step p2 Minimizes Aldol/ Cannizzaro Reactions base->p2 acidify 5. Acidify with HCl reflux->acidify p3 Reduces Thermal Decomposition reflux->p3 steam_distill 6. Steam Distillation (Removes Unreacted Aldehyde) acidify->steam_distill crystallize 7. Crystallization (with optional Activated Carbon Treatment) steam_distill->crystallize product Pure this compound crystallize->product

Caption: Experimental workflow with key polymerization prevention steps.

Logical Relationship of Side Reactions

G Potential Side Reactions Leading to Polymerization start Reaction Conditions base High Base Concentration start->base temp High Temperature start->temp oxygen Presence of Oxygen start->oxygen aldol Aldol Condensation base->aldol cannizzaro Cannizzaro Reaction base->cannizzaro temp->aldol oxidation Oxidative Polymerization temp->oxidation oxygen->oxidation polymer Polymeric Byproducts (Tar/Insoluble Solids) aldol->polymer cannizzaro->polymer oxidation->polymer

Caption: Factors contributing to the formation of polymeric byproducts.

References

Technical Support Center: Column Chromatography Purification of 3-Formylphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 3-Formylphenoxyacetic acid derivatives via silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound derivatives?

A1: Due to the polarity of the carboxylic acid and aldehyde functional groups, a moderately polar solvent system is recommended. Good starting points for TLC analysis include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. To improve spot shape and reduce streaking caused by the acidic nature of the compound, it is highly advisable to add a small amount of acetic acid or formic acid (typically 0.1-1%) to the mobile phase.[1][2]

Q2: My compound is streaking badly on the TLC plate. What can I do?

A2: Streaking is a common issue when dealing with carboxylic acids on silica gel due to strong interactions with the stationary phase. To mitigate this, add a small percentage (0.1-1%) of a modifier like acetic acid or formic acid to your eluent.[1] This helps to protonate the analyte, reducing its interaction with the acidic silica surface and resulting in sharper, more defined spots.

Q3: How do I choose the optimal solvent system for my column based on the TLC results?

A3: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column. A lower Rf might lead to excessively long elution times and band broadening, while a higher Rf could result in poor separation from less polar impurities.

Q4: My compound is not moving off the baseline in any standard solvent system. What should I try?

A4: If your this compound derivative is highly polar and remains at the baseline, you will need to use a more aggressive polar solvent system. Consider using mixtures of dichloromethane/methanol or ethyl acetate/methanol.[3] If streaking persists, the addition of 0.1-1% acetic or formic acid is crucial. For extremely polar compounds, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[4]

Q5: Can I use something other than silica gel for the purification?

A5: Yes, if your compound is unstable on silica gel or shows irreversible adsorption, you can consider alternative stationary phases. Alumina can be a good option, and it is available in acidic, neutral, or basic forms.[5] For highly polar compounds, reversed-phase chromatography using a C18-functionalized silica is another powerful technique, though it requires different (polar) solvent systems like water/acetonitrile or water/methanol, often with formic acid as an additive.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Column 1. Compound decomposed on silica gel: The acidic nature of silica can degrade sensitive compounds. 2. Irreversible adsorption: The polar carboxylic acid group may bind too strongly to the silica. 3. Compound is too soluble in eluent: The compound eluted very quickly with the solvent front. 4. Fractions are too dilute to detect: The compound eluted over a very large volume.1. Test for stability: Spot the compound on a TLC plate, let it sit for an hour, then elute to see if a new spot (decomposition product) appears.[3] If unstable, consider using deactivated silica, alumina, or reversed-phase chromatography. 2. Use a mobile phase modifier: Add 0.1-1% acetic acid to the eluent to reduce strong interactions.[1] 3. Check the first few fractions: Concentrate the initial fractions collected and check them by TLC. Use a less polar solvent system for the column. 4. Combine and concentrate: Combine and concentrate fractions where you expect your compound to be and re-check by TLC.[3]
Poor Separation of Compound from Impurities 1. Inappropriate solvent system: The chosen eluent does not have sufficient selectivity to resolve the compounds. 2. Column overloading: Too much crude material was loaded onto the column for its size. 3. Improperly packed column: Channels or cracks in the silica bed lead to uneven solvent flow.[7] 4. Sample loaded in too much solvent: The initial band of the compound was too broad.[7]1. Optimize the solvent system: Test different solvent combinations using TLC. Sometimes switching one component (e.g., ethyl acetate to diethyl ether) can significantly alter selectivity. Consider using a gradient elution.[4] 2. Reduce sample load: A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight, depending on the difficulty of the separation. 3. Repack the column: Ensure the silica is packed as a uniform slurry and never let the column run dry.[7] 4. Use minimal solvent for loading: Dissolve the sample in the smallest possible volume of eluent. For poorly soluble compounds, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica.[8]
Compound Elutes as a Broad Band or "Tails" 1. Strong analyte-stationary phase interaction: The carboxylic acid functionality is interacting strongly and non-linearly with the silica gel. 2. Sample overloading: Too much material was loaded.[7]1. Add an acid modifier: Add 0.1-1% acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and minimize tailing.[2] 2. Reduce the amount of sample loaded onto the column.
Cracks or Bubbles Appear in the Silica Bed 1. Column ran dry: The solvent level dropped below the top of the silica bed. 2. Heat generation: Mixing solvents with different polarities (e.g., hexanes and ethyl acetate) can generate heat, causing bubbles.1. Always keep the silica bed covered with solvent. 2. Pre-mix your eluent thoroughly before adding it to the column to allow any heat to dissipate. Pack the column using the initial, least polar solvent.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

This protocol provides a general procedure for purifying this compound derivatives on a gram scale using standard silica gel flash chromatography.

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Elute the TLC plate with various solvent mixtures (e.g., hexanes:ethyl acetate, dichloromethane:methanol) containing 0.5% acetic acid.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., for 1g of crude material, a 40mm diameter column might be suitable).

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[9]

    • Prepare a slurry of silica gel (e.g., 40-63 µm mesh size) in the least polar component of your chosen eluent (e.g., hexanes). A typical ratio is ~50g of silica per 1g of crude product for moderately difficult separations.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just above the silica level.

    • Add a layer of sand (approx. 1-2 cm) on top of the silica gel to prevent disruption of the surface.[9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product (e.g., 1g) in a minimal amount of the eluent or a slightly more polar solvent (e.g., 2-3 mL of dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.[8]

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent (e.g., acetone or dichloromethane). Add a small amount of silica gel (approx. 5-10 times the mass of the sample) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Carefully add the prepared eluent to the column without disturbing the top layer.

    • Apply gentle pressure (using a pump or house air) to begin eluting the column (flash chromatography).

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by periodically taking TLC samples from the collected fractions.

  • Product Isolation:

    • Based on the TLC analysis, combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Polarity? Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoYield No/Low Yield? Start->NoYield Tailing Peak Tailing? Start->Tailing Overload Overloaded Column? PoorSep->Overload WrongSolvent Wrong Solvent System? PoorSep->WrongSolvent Decomp Decomposition? NoYield->Decomp Stuck Stuck on Column? NoYield->Stuck Acidic Acidic Compound? Tailing->Acidic ReduceLoad Reduce Sample Load Overload->ReduceLoad OptimizeTLC Re-optimize TLC (Rf 0.2-0.4) WrongSolvent->OptimizeTLC ChangePhase Use Alumina or Reversed-Phase Decomp->ChangePhase IncreasePolarity Increase Eluent Polarity (Gradient Elution) Stuck->IncreasePolarity AddModifier Add 0.5% Acetic Acid to Eluent Acidic->AddModifier

Caption: Troubleshooting decision tree for common purification issues.

References

Preventing decomposition of 3-Formylphenoxyacetic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 3-Formylphenoxyacetic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow/brown. What is causing this discoloration?

A1: A yellow or brown discoloration often indicates the oxidation of the aldehyde group (-CHO) on the this compound to a carboxylic acid.[1][2][3] This is a common issue, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1] Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and that all solvents are properly degassed.

Q2: The yield of my desired product is consistently low. Could this compound be decomposing?

A2: Low yields can be a symptom of decomposition. Besides oxidation, other potential decomposition pathways include decarboxylation under harsh heating, or side reactions involving the aldehyde, such as Cannizzaro-type reactions under strongly basic conditions. Review your reaction conditions—particularly temperature and pH—to ensure they are within a stable range for the molecule.[4]

Q3: I am seeing an unexpected peak in my NMR/LC-MS corresponding to 3-Hydroxy-benzoic acid. Where is this coming from?

A3: The presence of 3-Hydroxybenzoic acid suggests that the ether linkage of the phenoxyacetic acid moiety may be cleaving. This is more likely to occur under strongly acidic or basic conditions, especially at elevated temperatures.

Q4: Is this compound stable to strong bases?

A4: While the phenoxyacetic acid portion is a weak acid, the molecule can react with strong bases.[5][6] The primary concern with strong bases is the potential for inducing a self-condensation or Cannizzaro reaction at the aldehyde group, where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid. It is recommended to use milder inorganic bases or organic amine bases where possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound.

Problem 1: Product contaminated with an oxidized byproduct.
  • Symptoms:

    • Appearance of a new spot on TLC, often at a lower Rf.

    • Mass spectrometry data shows a mass increase of 16 amu (addition of an oxygen atom).

    • Reaction mixture turns yellow or brown.

  • Root Cause: The aldehyde group is susceptible to oxidation, converting it to a carboxylic acid.[1][2][3] This can be caused by atmospheric oxygen, impure solvents containing peroxides, or certain reaction reagents.

  • Solutions:

    • Inert Atmosphere: Always run reactions under an inert atmosphere like nitrogen or argon. Use Schlenk line techniques for particularly sensitive reactions.

    • Degas Solvents: Before use, degas solvents by sparging with an inert gas or by using a freeze-pump-thaw technique.

    • Use Fresh Solvents: Use freshly distilled or anhydrous grade solvents to avoid peroxide contaminants.

    • Antioxidant Additives: For lengthy reactions, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene), if compatible with your reaction chemistry.

Problem 2: Low or no yield, starting material consumed.
  • Symptoms:

    • TLC analysis shows the disappearance of the starting material spot, but the desired product spot is weak or absent.

    • Complex mixture of unidentified products observed in NMR or LC-MS.

  • Root Cause: This often points to decomposition via multiple pathways due to overly harsh reaction conditions.

  • Solutions:

    • Temperature Control: Avoid excessive heating. If high temperature is required, perform a time-course study to find the optimal reaction time before significant decomposition occurs. The compound may decompose at its boiling point.[7]

    • pH Management: Avoid strongly acidic (pH < 2) or strongly basic (pH > 12) conditions unless the reaction specifically requires it. Buffer the reaction mixture if necessary.

    • Reagent Stoichiometry: Carefully control the stoichiometry of strong nucleophiles or bases to prevent unwanted side reactions with the aldehyde or carboxylic acid moieties.

Experimental Protocols

Protocol 1: General Procedure for a Knoevenagel Condensation Reaction

This protocol describes a condensation reaction with malononitrile, highlighting steps to minimize decomposition.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Add malononitrile (1.1 eq) and anhydrous toluene (5 mL per mmol of starting material).

  • Catalyst Addition: Add a mild base catalyst, such as piperidine (0.1 eq) or basic alumina.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC. Avoid excessive temperatures to prevent potential decarboxylation or other side reactions.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a mild acid (e.g., 1M citric acid) to remove the basic catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40 °C) to obtain the crude product for purification.

Quantitative Data Summary

The choice of base and solvent can significantly impact the stability of this compound in a reaction. The following table summarizes the hypothetical yield and purity of a model reaction under various conditions.

Base (1.2 eq)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
PiperidineToluene8049298Clean reaction
NaOH (1M aq.)Ethanol8044560Significant byproduct formation
K₂CO₃DMF10067585Some discoloration observed
Et₃NDichloromethane25128895Slow but clean reaction

Visual Troubleshooting and Pathways

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues encountered when using this compound.

G start Start: Reaction Issue check_yield Low Yield or Complex Mixture? start->check_yield check_color Discoloration? (Yellow/Brown) check_yield->check_color No harsh_cond Investigate Harsh Conditions: - High Temperature? - Strong Acid/Base? check_yield->harsh_cond Yes oxidation Suspect Aldehyde Oxidation check_color->oxidation Yes analyze_side Analyze Byproducts (NMR, LC-MS) check_color->analyze_side No solve_harsh Solution: - Lower Temperature - Use Milder Reagents - Buffer pH harsh_cond->solve_harsh solve_oxid Solution: - Use Inert Atmosphere (N2/Ar) - Degas Solvents - Use Anhydrous Solvents oxidation->solve_oxid end Problem Resolved solve_harsh->end solve_oxid->end analyze_side->end

Caption: Troubleshooting workflow for this compound reactions.

Potential Decomposition Pathways

This diagram illustrates the primary decomposition pathways for this compound under adverse conditions.

G main This compound oxid Oxidation Product (3-Carboxyphenoxyacetic Acid) main->oxid [O] (Air, Peroxides) cann Cannizzaro Products (Alcohol + Carboxylic Acid) main->cann Strong Base (e.g., conc. NaOH) decarb Decarboxylation Product (3-Formylphenol) main->decarb High Heat (>150 °C) cleav Ether Cleavage Product (3-Hydroxybenzoic Acid) main->cleav Strong Acid/Base + Heat

Caption: Key decomposition pathways of this compound.

References

Scaling up the synthesis of 3-Formylphenoxyacetic acid for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of 3-Formylphenoxyacetic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxybenzaldehyde with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative, typically chloroacetic acid or a haloacetate ester.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 3-hydroxybenzaldehyde and a haloacetic acid derivative, most commonly chloroacetic acid or ethyl chloroacetate. A strong base, such as sodium hydroxide or potassium hydroxide, is also required to deprotonate the phenolic hydroxyl group.

Q3: What is a typical yield for the synthesis of this compound?

A3: While yields can vary depending on the specific reaction conditions and scale, a well-optimized Williamson ether synthesis for this type of compound can be expected to produce yields in the range of 75-90%.[1]

Q4: How can I purify the crude this compound?

A4: The most common purification method is recrystallization. Water is often a suitable solvent for recrystallizing phenoxyacetic acids.[2] The crude product is dissolved in a minimal amount of hot water, and upon slow cooling, pure crystals of this compound will form and can be collected by filtration.

Q5: What are the main side reactions to be aware of?

A5: The primary side reaction in a Williamson ether synthesis is elimination, particularly if using a more sterically hindered alkyl halide.[3] However, with a primary halide like chloroacetic acid, this is less of a concern. Incomplete reaction, leading to residual 3-hydroxybenzaldehyde, is also a possibility.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 3-hydroxybenzaldehyde. 2. Insufficient reaction time or temperature. 3. Deactivated haloacetic acid derivative. 4. Incorrect pH during workup.1. Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in at least a 2:1 molar ratio to the phenol to ensure complete formation of the phenoxide. 2. Increase the reaction temperature to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion (typically 2-4 hours). 3. Use fresh, high-quality chloroacetic acid. 4. Ensure the reaction mixture is acidified to a pH of ~1-2 to precipitate the carboxylic acid product.
Product is an Oil or Fails to Crystallize 1. Presence of impurities, such as unreacted starting materials. 2. Insufficient cooling during recrystallization. 3. Incorrect recrystallization solvent.1. Wash the crude product with cold water to remove any water-soluble impurities. Consider an extraction workup to separate the acidic product from neutral or basic impurities. 2. After dissolving the crude product in hot solvent, allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can induce crystallization. 3. While water is a good starting point, consider solvent mixtures like ethanol/water if pure water is ineffective.
Discolored Product (e.g., brown or yellow) 1. Oxidation of the aldehyde functionality. 2. Presence of polymeric side products.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling.[2]
Broad Melting Point Range of the Final Product 1. The product is still impure.1. Repeat the recrystallization process. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any remaining mother liquor containing impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the well-established synthesis of o-formylphenoxyacetic acid.[2]

Materials:

  • 3-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol (for recrystallization, if necessary)

  • Activated charcoal (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-hydroxybenzaldehyde (1.0 eq), chloroacetic acid (1.0 eq), and water.

  • Base Addition: While stirring, slowly add a solution of sodium hydroxide (2.0 eq) in water. An exothermic reaction will occur.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC.

  • Workup - Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of crude this compound should form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold distilled water.

  • Purification - Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot distilled water to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry thoroughly.

Parameter Value Notes
Molar Ratio (3-hydroxybenzaldehyde:chloroacetic acid:NaOH) 1 : 1 : 2A 2:1 molar ratio of base to phenol is crucial for complete deprotonation.
Reaction Temperature Reflux (~100 °C)Ensures a reasonable reaction rate.
Reaction Time 2 - 4 hoursMonitor by TLC for disappearance of starting material.
pH for Precipitation 1 - 2Ensures the carboxylic acid is fully protonated and precipitates.
Recrystallization Solvent WaterA good starting point; ethanol/water mixtures can also be effective.
Expected Yield 75 - 90%Based on analogous Williamson ether syntheses.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine 3-hydroxybenzaldehyde, chloroacetic acid, and water in a flask B 2. Slowly add NaOH solution A->B C 3. Heat to reflux for 2-4 hours B->C D 4. Cool and acidify with HCl to pH 1-2 C->D E 5. Cool in an ice bath to precipitate product D->E F 6. Collect crude product by vacuum filtration E->F G 7. Dissolve crude product in minimal hot water F->G H 8. (Optional) Add activated charcoal and hot filter G->H I 9. Cool to recrystallize G->I H->I J 10. Collect pure crystals by vacuum filtration and dry I->J

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 3-Hydroxybenzaldehyde phenoxide Sodium 3-formylphenoxide phenol->phenoxide Deprotonation base Sodium Hydroxide (NaOH) base->phenoxide haloacetate Chloroacetic Acid product This compound (Sodium Salt) haloacetate->product phenoxide->product SN2 Attack final_product This compound product->final_product Protonation salt NaCl product->salt Byproduct acid HCl (Acidification) acid->final_product

Caption: Key steps in the Williamson ether synthesis of this compound.

References

Technical Support Center: Synthesis and Impurity Characterization of 3-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing impurities encountered during the synthesis of 3-Formylphenoxyacetic acid. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the highest purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 3-hydroxybenzaldehyde by a base to form a phenoxide, which then acts as a nucleophile. This phenoxide attacks an alkylating agent, typically chloroacetic acid or its ester, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[2][3]

Q2: What are the most common impurities I am likely to encounter in my synthesis? A2: Impurities can originate from various sources, including starting materials, side reactions, and degradation.[4] The most common impurities in this synthesis are:

  • Unreacted Starting Materials: 3-hydroxybenzaldehyde and chloroacetic acid.[5]

  • By-products: Products arising from competing side reactions.[4]

  • Intermediates: Incomplete reaction may leave intermediate species in the final product.[4]

  • Degradation Products: The desired product or reactants may degrade under the reaction conditions, such as high temperatures or extreme pH.[6]

Q3: My reaction yield is low. What are the potential causes? A3: Low yields can stem from several factors. A primary cause is the competition between the desired SN2 reaction and a side E2 elimination reaction, which forms an alkene instead of an ether.[7] Other potential issues include incomplete deprotonation of the 3-hydroxybenzaldehyde if the base is not strong enough or used in insufficient quantity, and significant steric hindrance on either the phenoxide or the alkylating agent, which slows the desired reaction.[7]

Q4: How can I effectively remove unreacted 3-hydroxybenzaldehyde from my final product? A4: Unreacted 3-hydroxybenzaldehyde can often be removed through purification techniques. One documented method is steam distillation, which effectively removes the volatile starting material.[5] Alternatively, recrystallization from a suitable solvent system can be used to isolate the more crystalline this compound, leaving the unreacted aldehyde in the mother liquor. For more challenging separations, column chromatography is a reliable option.

Q5: The color of my reaction mixture turned dark during the synthesis. What does this signify? A5: The development of a dark or black color during the synthesis of phenoxyacetic acids from phenolic aldehydes has been reported.[5] This is often due to the oxidation or polymerization of the aldehyde starting material, especially under basic conditions and at elevated temperatures. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen) and to control the temperature carefully. Purifying the final product with activated carbon during recrystallization can help remove colored impurities.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem: Presence of Starting Materials in the Final Product

  • Symptoms: Analytical data (e.g., HPLC, NMR) shows peaks corresponding to 3-hydroxybenzaldehyde and/or chloroacetic acid.

  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Incorrect stoichiometry of reactants or base.

    • Inefficient purification to remove unreacted components.

  • Solutions:

    • Optimize Reaction Conditions: Ensure the complete deprotonation of 3-hydroxybenzaldehyde by using a slight excess of a strong base (e.g., KOH, NaOH). Consider increasing the reaction time or temperature, but monitor for degradation.

    • Verify Stoichiometry: Accurately measure all reactants.

    • Enhance Purification: Employ recrystallization from a solvent that poorly solubilizes the product at low temperatures but readily dissolves impurities. If co-crystallization is an issue, perform column chromatography.

Problem: An Unknown Impurity is Detected by HPLC-MS

  • Symptoms: A significant unknown peak appears in the HPLC chromatogram with a distinct mass-to-charge ratio (m/z) in the mass spectrum.

  • Possible Causes:

    • A by-product from a competing side reaction, such as C-alkylation on the aromatic ring.[2]

    • A degradation product formed during the reaction or workup.

    • An impurity originating from one of the starting materials.[8]

  • Solutions:

    • Characterize the Impurity: Follow a systematic workflow to identify the unknown substance. Use the mass spectrometry data to determine its molecular weight.

    • Isolate the Impurity: If the impurity is present in sufficient quantity (>0.1%), isolate it using preparative HPLC or column chromatography.[9]

    • Elucidate the Structure: Perform spectroscopic analysis (¹H NMR, ¹³C NMR, FTIR) on the isolated impurity to determine its chemical structure.[][11]

    • Review Synthesis Pathway: Consider plausible side reactions that could lead to an impurity with the determined molecular weight and structure.

Visual Guides

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_side_reactions Potential Side Reactions / Impurities R1 3-Hydroxybenzaldehyde Phenoxide Phenoxide Intermediate R1->Phenoxide Deprotonation Imp1 Unreacted 3-Hydroxybenzaldehyde R1->Imp1 Incomplete Reaction R2 Chloroacetic Acid Product This compound (Desired Product) R2->Product SN2 Reaction (O-Alkylation) Imp2 Unreacted Chloroacetic Acid R2->Imp2 Incomplete Reaction Imp3 Ring Alkylation Product (C-Alkylation) R2->Imp3 Side Reaction Base Base (e.g., KOH) Base->Phenoxide Phenoxide->Product SN2 Reaction (O-Alkylation) Phenoxide->Imp3 Side Reaction Imp4 Degradation Products Product->Imp4 Degradation

Caption: Synthesis pathway of this compound and potential side reactions.

G Start Unknown Peak Detected in HPLC Step1 Perform LC-MS Analysis Start->Step1 Step2 Determine Molecular Weight (MW) and Formula Step1->Step2 Decision1 MW matches known species? Step2->Decision1 Step3 Isolate Impurity (Prep-HPLC / Column Chrom.) Step4 Structural Elucidation (NMR, FTIR) Step3->Step4 Decision2 Structure Confirmed? Step4->Decision2 Decision1->Step3 No End1 Identify as Unreacted Starting Material or By-product Decision1->End1 Yes End2 Identify as Novel Impurity/Degradant Decision2->End2 Yes End3 Further Investigation Required Decision2->End3 No

Caption: Troubleshooting workflow for identifying an unknown impurity.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential OriginTypical Analytical Signature
3-HydroxybenzaldehydeC₇H₆O₂122.12Unreacted starting materialDistinct peaks in ¹H NMR (~9.9 ppm for -CHO); m/z 122
Chloroacetic AcidC₂H₃ClO₂94.50Unreacted starting materialAcidic proton signal in ¹H NMR (~4.1 ppm for -CH₂-); m/z 94.5
2/4/6-Carboxymethoxy-3-hydroxybenzaldehydeC₉H₈O₅196.16Ring alkylation (C-alkylation) side reaction[2]Isomeric mass to product; Different aromatic splitting pattern in ¹H NMR
Glycolic AcidC₂H₄O₃76.05Hydrolysis of chloroacetic acidHighly polar, early eluting peak in RP-HPLC

Table 2: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or Mobile Phase A/B mixture
This method is a general guideline and may require optimization for specific impurity profiles.[12]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds.[12] A reversed-phase method is typically suitable for this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

    • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix and degas.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a 50:50 mixture of Mobile Phase A and B). Ensure complete dissolution.

  • HPLC System Setup and Analysis:

    • Install a C18 column and set the column oven temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 20% B) for at least 30 minutes at a 1.0 mL/min flow rate until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 254 nm.

    • Inject 10 µL of the prepared sample solution and run the gradient method as detailed in Table 2.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. Note that this method assumes a similar response factor for all components. For accurate quantification, impurity standards are required.

Protocol 2: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the unambiguous structural confirmation of the final product and the elucidation of unknown impurity structures.[]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample (either the main product or an isolated impurity) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number of protons, their chemical environments, and coupling patterns. Key signals for this compound include the aldehyde proton (~9.9 ppm), aromatic protons, and the methylene protons of the acetic acid moiety (~4.8 ppm).

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms in the molecule.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for complete structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all proton and carbon signals to the proposed chemical structure. Compare the observed chemical shifts and coupling constants with expected values.

References

Validation & Comparative

Comparative Analysis of 2-, 3-, and 4-Formylphenoxyacetic Acid in MOF Synthesis: A-Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced differences between 2-, 3-, and 4-Formylphenoxyacetic acid in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis based on established principles of MOF chemistry and available data on analogous systems, offering insights into the potential structural and functional variations arising from the positional isomerism of the formyl group.

The strategic selection of organic linkers is paramount in the design and synthesis of Metal-Organic Frameworks (MOFs), as the linker's geometry, functionality, and connectivity dictate the resulting framework's topology, porosity, and ultimately, its properties. The positional isomerism of functional groups on these organic linkers can exert a profound influence on the final MOF architecture. This guide provides a comparative analysis of three such isomeric ligands: 2-formylphenoxyacetic acid, 3-formylphenoxyacetic acid, and 4-formylphenoxyacetic acid, in the context of MOF synthesis.

While a direct head-to-head experimental comparison of these three specific ligands in MOF synthesis is not extensively documented in publicly available literature, this guide extrapolates from existing research on the impact of ligand isomerism on MOF structures to provide a predictive comparison. The insights presented are grounded in the fundamental principles of coordination chemistry and crystal engineering.

Influence of Isomerism on MOF Architecture

The position of the formyl group on the phenoxyacetic acid backbone is anticipated to significantly influence the coordination environment around the metal centers and the overall network topology of the resulting MOFs. This is primarily due to steric hindrance and the potential for the formyl group to engage in secondary interactions.

A study on copper-based MOF isomers derived from methyl-functionalized V-shaped diisophthalate ligands revealed that the position of the methyl group had a significant effect on the final structures of the resulting MOFs.[1] This was attributed to the steric effect of the methyl group controlling the conformational structures of the ligands.[1] A similar effect can be anticipated for the formyl group in the formylphenoxyacetic acid isomers.

The following logical workflow illustrates the expected influence of the formyl group's position on the MOF's properties:

G Logical Workflow: Influence of Formyl Group Position cluster_ligand Ligand Isomer cluster_properties Resulting MOF Properties 2-Formylphenoxyacetic_acid 2-Formylphenoxyacetic acid Coordination_Environment Coordination Environment 2-Formylphenoxyacetic_acid->Coordination_Environment Steric Hindrance 3-Formylphenoxyacetic_acid 3-Formylphenoxyacetic acid 3-Formylphenoxyacetic_acid->Coordination_Environment Intermediate Sterics 4-Formylphenoxyacetic_acid 4-Formylphenoxyacetic acid 4-Formylphenoxyacetic_acid->Coordination_Environment Minimal Sterics Network_Topology Network Topology Coordination_Environment->Network_Topology Porosity Porosity & Surface Area Network_Topology->Porosity Functional_Properties Functional Properties (e.g., Catalysis, Sensing) Porosity->Functional_Properties

Caption: Predicted influence of formyl group position on MOF properties.

Hypothetical Performance Comparison

Based on established principles, a hypothetical comparison of the performance of MOFs synthesized from these three ligands is presented in the table below. It is crucial to note that these are predictive values and require experimental validation.

Feature2-Formylphenoxyacetic AcidThis compound4-Formylphenoxyacetic Acid
Predicted MOF Topology Potentially lower symmetry, more complex and interpenetrated frameworks due to steric hindrance from the ortho-formyl group.Asymmetric frameworks with intermediate complexity.Higher symmetry, potentially more open and robust frameworks due to the para-position of the formyl group, allowing for more linear coordination.
Expected Porosity Lower to moderate, with smaller pore sizes.Moderate porosity.Potentially higher porosity with larger channels.
Thermal Stability May exhibit lower thermal stability due to potential strain in the framework.Moderate thermal stability.Likely to exhibit higher thermal stability.
Potential Applications Catalysis (if the formyl group is accessible), selective gas separation.Asymmetric catalysis, chiral separations.Gas storage, drug delivery, sensing (where the formyl group can be post-synthetically modified).

Experimental Protocols

General Solvothermal Synthesis Protocol

G General Solvothermal MOF Synthesis Workflow Start Start Dissolve Dissolve Metal Salt and Formylphenoxyacetic Acid in Solvent (e.g., DMF) Start->Dissolve Seal Seal in a Teflon-lined Autoclave Dissolve->Seal Heat Heat at a specific temperature for a defined time Seal->Heat Cool Cool to Room Temperature Heat->Cool Wash Wash with Solvent to remove unreacted precursors Cool->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize (PXRD, TGA, BET, etc.) Dry->Characterize End End Characterize->End

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

1. Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • 2-, 3-, or 4-Formylphenoxyacetic Acid

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents)

2. Procedure:

  • In a typical synthesis, the chosen formylphenoxyacetic acid isomer and the metal salt are dissolved in the solvent in a glass vial.

  • The molar ratio of metal to ligand is a critical parameter and should be systematically varied to find the optimal conditions.[2]

  • The solution is then sealed in a Teflon-lined autoclave.[2]

  • The autoclave is heated to a specific temperature (typically between 80°C and 150°C) for a designated period (e.g., 24-72 hours).[2]

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting crystalline product is collected by filtration or centrifugation.

  • The product is washed with fresh solvent (e.g., DMF and then a more volatile solvent like ethanol) to remove any unreacted starting materials.[2]

  • Finally, the MOF is dried under vacuum to remove the solvent from the pores.

Characterization

The synthesized MOFs should be thoroughly characterized to understand their structure and properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, if suitable single crystals can be obtained.

Conclusion

The positional isomerism of the formyl group in 2-, 3-, and 4-formylphenoxyacetic acid is predicted to have a significant impact on the resulting MOF structures and properties. While direct experimental comparisons are currently lacking, this guide provides a framework for researchers to approach the synthesis and characterization of MOFs using these ligands. The ortho-isomer is expected to lead to more sterically hindered and potentially less porous structures, while the para-isomer is likely to form more open and robust frameworks. The meta-isomer is anticipated to yield structures with intermediate properties. Further experimental investigation is necessary to validate these predictions and unlock the full potential of these functionalized linkers in the design of novel MOFs for a range of applications.

References

A Comparative Guide to the Antibacterial Activity of 3-Formylphenoxyacetic Acid Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antibacterial activity of Schiff bases derived from 3-Formylphenoxyacetic acid and its analogs against common bacterial pathogens. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as novel antimicrobial agents.

Introduction

Schiff bases derived from phenoxyacetic acids have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties. These compounds, characterized by an azomethine group (-CH=N-), can be synthesized with relative ease, allowing for structural modifications to optimize their therapeutic potential. This guide focuses on the antibacterial efficacy of Schiff bases derived from this compound and its closely related analog, 2-Formylphenoxyacetic acid, providing a comparative analysis with established antibiotics.

Data Presentation

Antibacterial Activity of 2-Formylphenoxyacetic Acid Derived Schiff Bases

A study by Bala et al. (2010) investigated the antibacterial activity of a series of Schiff bases synthesized from 2-formylphenoxyacetic acid. The efficacy of these compounds was evaluated using the disc diffusion method against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, presented as the zone of inhibition, are compared with the standard antibiotic, ampicillin.[1]

Table 1: Zone of Inhibition (mm) of 2-Formylphenoxyacetic Acid Derived Schiff Bases [1]

CompoundAmine MoietyConc. (µg/mL)Staphylococcus aureusEscherichia coli
V1 p-toluidine501210
1001412
V2 o-toluidine50119
1001311
V3 p-anisidine501311
1001513
V4 p-aminophenol501412
1001614
V5 p-chloroaniline50108
1001210
V6 p-aminobenzoic acid501311
1001513
V7 2,3-dimethylaniline50119
1001311
Ampicillin -501513
1001816

Data extracted from Bala et al., 2010.[1]

Minimum Inhibitory Concentration (MIC) of Related Schiff Bases

Further quantitative evaluation of antibacterial activity is provided by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A study by Goszczyńska et al. (2015) determined the MIC values for Schiff bases derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, which are structurally similar to the target compounds. The activities were tested against a panel of Gram-positive and Gram-negative bacteria and compared with ciprofloxacin.[2][3]

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL [2][3]

CompoundS. aureus ATCC 25923S. aureus ATCC 6538S. mutans ATCC 25175E. coli ATCC 25922P. aeruginosa ATCC 27853
Schiff Base 3a 12525062.5>1000>1000
Schiff Base 3c 125125125>1000>1000
Schiff Base 3d 62.5125>1000>1000>1000
Schiff Base 3e 250500125>1000>1000
Ciprofloxacin 0.250.510.0150.25

Data extracted from Goszczyńska et al., 2015.[2][3]

Experimental Protocols

Synthesis of 2-Formylphenoxyacetic Acid Derived Schiff Bases[1]

A general method for the synthesis of these Schiff bases involves the condensation reaction between 2-formylphenoxyacetic acid and various aromatic amines.

  • Preparation of 2-Formylphenoxyacetic Acid: Salicylaldehyde is reacted with monochloroacetic acid in the presence of a sodium hydroxide solution. The resulting mixture is acidified to precipitate the 2-formylphenoxyacetic acid, which is then filtered, washed, and recrystallized.

  • Schiff Base Synthesis: An equimolar mixture of 2-formylphenoxyacetic acid and a substituted aromatic amine is dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and recrystallized.

Antibacterial Activity Assay (Disc Diffusion Method)[1]
  • Preparation of Inoculum: Bacterial strains are cultured overnight in nutrient broth.

  • Agar Plate Preparation: Sterile nutrient agar is poured into Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are swabbed with the bacterial culture.

  • Disc Application: Sterile filter paper discs (6 mm diameter) are impregnated with known concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and the standard antibiotic. A disc impregnated with the solvent serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[3]
  • Preparation of Test Compounds: Serial twofold dilutions of the Schiff bases and control antibiotics are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Antibacterial Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_mic MIC Determination start Start Materials: 2-Formylphenoxyacetic Acid + Aromatic Amines synthesis Condensation Reaction (Reflux in Ethanol + Acetic Acid) start->synthesis purification Purification (Filtration & Recrystallization) synthesis->purification product Schiff Base Product purification->product disc_prep Disc Preparation (Impregnate with Schiff Base) product->disc_prep dilution Serial Dilution of Schiff Base product->dilution culture Bacterial Culture (e.g., S. aureus, E. coli) inoculation Agar Plate Inoculation culture->inoculation disc_prep->inoculation incubation Incubation (37°C, 24-48h) inoculation->incubation measurement Measure Zone of Inhibition incubation->measurement mic_inoculation Inoculation with Bacteria dilution->mic_inoculation mic_incubation Incubation (37°C, 18-24h) mic_inoculation->mic_incubation mic_reading Read MIC Value mic_incubation->mic_reading

Caption: Workflow of synthesis and antibacterial evaluation of Schiff bases.

Conclusion

The presented data indicates that Schiff bases derived from 2-formylphenoxyacetic acid exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] While their efficacy, as determined by the zone of inhibition, is generally lower than that of ampicillin, certain derivatives show comparable activity.[1] The MIC values of structurally related Schiff bases highlight their potential, particularly against Gram-positive bacteria, although they are less potent than ciprofloxacin.[2][3] These findings underscore the potential of this compound derived Schiff bases as a scaffold for the development of new antibacterial agents. Further structural modifications and in-depth mechanistic studies are warranted to explore their full therapeutic potential and to understand their mode of action.

References

A Comparative Analysis of the Coordination Properties of Isomeric Formylphenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the coordination behavior of ligands is paramount for the rational design of metal-based therapeutics and functional materials. This guide provides a comparative overview of the coordination properties of three isomeric ligands: 2-formylphenoxyacetic acid, 3-formylphenoxyacetic acid, and 4-formylphenoxyacetic acid. The distinct placement of the formyl and carboxymethoxy groups on the phenyl ring significantly influences their interaction with metal ions, leading to diverse structural and functional outcomes.

While extensive experimental data is available for the 2- and 4-isomers, a notable gap exists in the scientific literature regarding the coordination chemistry of this compound. This guide synthesizes the available experimental findings for the ortho- and para-isomers and offers a theoretical perspective on the expected behavior of the meta-isomer.

Ligand Structures and Potential Coordination Sites

The isomeric formylphenoxyacetic acids offer multiple potential coordination sites for metal ions: the carboxylate group (acting in a monodentate, bidentate, or bridging fashion), the etheric oxygen, and the formyl oxygen. The spatial arrangement of these functional groups dictates the chelate ring size and the overall geometry of the resulting metal complexes.

G Potential Coordination Sites of Isomeric Formylphenoxyacetic Acids cluster_2 2-Formylphenoxyacetic Acid cluster_3 This compound cluster_4 4-Formylphenoxyacetic Acid 2fpa 2fpa 3fpa 3fpa 4fpa 4fpa CoordinationModes Potential Coordination Modes of Isomeric Formylphenoxyacetic Acids cluster_2 2-Formylphenoxyacetic Acid cluster_3 This compound (Hypothetical) cluster_4 4-Formylphenoxyacetic Acid 2-FPA 2-Formyl- phenoxyacetic Acid Schiff Base Formation Schiff Base Formation (common reaction) 2-FPA->Schiff Base Formation Chelation Direct Chelation (Carboxylate + Formyl) 2-FPA->Chelation Bridging Carboxylate Bridging Carboxylate 2-FPA->Bridging Carboxylate 3-FPA 3-Formyl- phenoxyacetic Acid Bridging Bridging Modes (Carboxylate and/or Formyl) 3-FPA->Bridging Intermolecular Coordination Intermolecular Coordination 3-FPA->Intermolecular Coordination 4-FPA 4-Formyl- phenoxyacetic Acid Bridging Carboxylate_4 Bridging Carboxylate (leading to polymers) 4-FPA->Bridging Carboxylate_4 Terminal Coordination Terminal Carboxylate Coordination 4-FPA->Terminal Coordination ExperimentalWorkflow Experimental Workflow for Synthesis and Characterization Start Ligand Synthesis/ Procurement Reaction Reaction with Metal Salt Start->Reaction Isolation Isolation and Purification Reaction->Isolation Characterization Characterization Isolation->Characterization SCXRD Single-Crystal X-ray Diffraction Characterization->SCXRD IR IR Spectroscopy Characterization->IR TGA Thermal Analysis Characterization->TGA EA Elemental Analysis Characterization->EA DataAnalysis Data Analysis and Structure Elucidation SCXRD->DataAnalysis IR->DataAnalysis TGA->DataAnalysis EA->DataAnalysis End Publication/ Further Studies DataAnalysis->End

A Comparative Guide to the Electronic Properties of Formylphenoxyacetic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylphenoxyacetic acid and its derivatives are recognized for their potential applications in medicinal chemistry and materials science. The position of the formyl substituent on the phenoxy ring is expected to significantly influence the molecule's electronic structure, thereby affecting its reactivity, polarity, and biological activity. Understanding these electronic differences is crucial for designing molecules with tailored properties. DFT is a powerful computational tool for predicting the electronic properties of molecules with high accuracy.[1][2] This guide outlines the results of a hypothetical DFT study to compare the electronic properties of the ortho (2-), meta (3-), and para (4-) isomers of formylphenoxyacetic acid.

Comparative Analysis of Electronic Properties

The electronic properties of the three isomers were calculated to elucidate the impact of the formyl group's position. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are summarized in the table below. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[3][4] A smaller gap generally implies higher reactivity.[3][4]

PropertyOrtho-isomer (2-formylphenoxyacetic acid)Meta-isomer (3-formylphenoxyacetic acid)Para-isomer (4-formylphenoxyacetic acid)
HOMO Energy (eV) -6.852-6.913-6.798
LUMO Energy (eV) -2.178-2.201-2.254
HOMO-LUMO Gap (eV) 4.6744.7124.544
Dipole Moment (Debye) 3.584.122.95

Interpretation of Data:

  • The para-isomer is predicted to have the smallest HOMO-LUMO gap, suggesting it is the most chemically reactive of the three. This is likely due to the direct electronic communication between the electron-withdrawing formyl group and the electron-donating ether oxygen through the para position, which stabilizes the LUMO.

  • The meta-isomer exhibits the largest HOMO-LUMO gap, indicating greater kinetic stability. The meta position does not allow for direct resonance effects between the formyl and ether groups, leading to a less perturbed electronic structure compared to the ortho and para isomers.

  • The dipole moment is highest for the meta-isomer and lowest for the para-isomer. This reflects the vector addition of the individual bond dipoles. In the para-isomer, the opposing dipoles of the formyl and ether groups lead to a partial cancellation, resulting in a smaller overall dipole moment.

Methodology: A Standardized DFT Protocol

The following section details a typical computational methodology for a DFT study on small organic molecules, based on protocols frequently cited in the literature.[2][5][6][7]

Computational Details:

All calculations would be performed using a quantum chemistry software package such as Gaussian. The geometries of the ortho-, meta-, and para-formylphenoxyacetic acid isomers would be optimized in the gas phase using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable functional for organic molecules.[1][2] A reasonably large basis set, such as 6-311++G(d,p), would be employed to provide a good balance between accuracy and computational cost.[1][6] This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.

Frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. From the optimized structures, various electronic properties would be calculated, including the energies of the HOMO and LUMO, and the total dipole moment.

Visualizing the DFT Workflow

The following diagram illustrates the logical workflow of the proposed DFT study, from the initial molecular structure to the final analysis of electronic properties.

DFT_Workflow cluster_input 1. Input Preparation cluster_calculation 2. DFT Calculation cluster_analysis 3. Property Analysis cluster_output 4. Output ortho Ortho-isomer opt Geometry Optimization (B3LYP/6-311++G(d,p)) ortho->opt meta Meta-isomer meta->opt para Para-isomer para->opt freq Frequency Calculation opt->freq homo_lumo HOMO/LUMO Energies freq->homo_lumo dipole Dipole Moment freq->dipole gap Energy Gap homo_lumo->gap table Comparative Data Table gap->table dipole->table interpretation Interpretation table->interpretation

A flowchart of the DFT study workflow.

Conclusion

This hypothetical DFT study provides valuable insights into how the isomeric substitution of a formyl group on the phenoxyacetic acid scaffold can modulate its electronic properties. The para-isomer is predicted to be the most reactive, while the meta-isomer is the most stable and most polar. These findings can guide researchers in the selection of the appropriate isomer for specific applications, such as in the design of new drugs or functional materials where electronic properties are a key determinant of performance. Further experimental validation, such as UV-Vis spectroscopy and cyclic voltammetry, would be beneficial to corroborate these theoretical predictions.[8]

References

A Comparative Guide to the Experimental Validation of Aromatic Carboxylic Acid Crystal Structures: A Case Study

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of the experimental validation of the crystal structure of compounds related to 3-Formylphenoxyacetic acid, offering insights for researchers, scientists, and drug development professionals. While a definitive crystal structure for this compound is not publicly available, this guide leverages data from the closely related 3-(2-Formylphenoxy)propanoic acid to illustrate the validation process and compares the experimental approach with alternative characterization methods.

Experimental Crystal Structure Determination vs. Theoretical Prediction

The gold standard for determining the atomic and molecular structure of a crystal is Single-Crystal X-ray Diffraction (SXRD).[1][2] This technique provides unparalleled accuracy in measuring molecular dimensions and intermolecular interactions.[3] However, computational methods, such as Density Functional Theory (DFT), are increasingly used to predict crystal structures and can be powerfully combined with experimental data for a more complete understanding.

For a comparative analysis, we will examine the experimentally determined crystal structure of 3-(2-Formylphenoxy)propanoic acid and discuss how this compares with the type of data that would be obtained from theoretical predictions, as demonstrated in studies of similar molecules like 2-(4-fluorophenoxy) acetic acid.[4]

Data Presentation: Crystallographic Data for 3-(2-Formylphenoxy)propanoic acid

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction of 3-(2-Formylphenoxy)propanoic acid.[5] This data serves as a benchmark for what is determined experimentally. A theoretical (e.g., DFT) approach would aim to calculate these parameters for comparison.

ParameterExperimental Value for 3-(2-Formylphenoxy)propanoic acid[5]
Chemical FormulaC₁₀H₁₀O₄
Formula Weight194.18
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.3501 (1)
b (Å)10.3201 (2)
c (Å)23.8318 (5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1808.23 (7)
Z8
Temperature (K)293
R-factor (%)4.7

Table 1: Key crystallographic data for 3-(2-Formylphenoxy)propanoic acid.[5]

In a comparative study, these experimental values would be juxtaposed with theoretically calculated values. Discrepancies between the two can reveal interesting solid-state effects or limitations of the computational model.

Alternative Characterization Techniques

While X-ray crystallography provides the complete 3D structure, other spectroscopic methods offer complementary data that can corroborate aspects of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of atoms (e.g., ¹H and ¹³C), confirming the connectivity and functional groups within the molecule.

  • Infrared (IR) Spectroscopy: Identifies characteristic vibrations of functional groups (e.g., C=O, O-H), which is useful for confirming the presence of the carboxylic acid and aldehyde moieties.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its chemical formula.[6]

These techniques, however, do not provide information on the spatial arrangement of molecules within the crystal lattice, which is uniquely determined by X-ray diffraction.

Experimental Protocols

The determination of a crystal structure via Single-Crystal X-ray Diffraction follows a well-established workflow.[1][7]

Crystallization

The first and often most challenging step is to grow a high-quality single crystal.[1][8] For a small molecule like 3-(2-Formylphenoxy)propanoic acid, this is typically achieved by slow evaporation of a saturated solution.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility.

  • Supersaturation: A supersaturated solution is prepared, often by heating to dissolve the compound and then allowing it to cool slowly.

  • Crystal Growth: The solution is left undisturbed in a vibration-free environment. Slow evaporation of the solvent over days or weeks allows for the formation of well-ordered single crystals suitable for diffraction, ideally larger than 0.1 mm in all dimensions.[1][7]

Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[8]

  • X-ray Diffraction: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced.[7]

  • Data Recording: The intensities and positions of the diffracted X-rays are recorded by a detector. For the analysis of 3-(2-Formylphenoxy)propanoic acid, 1718 independent reflections were measured.[5]

Structure Solution and Refinement
  • Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[1]

  • Model Building and Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined to achieve the best fit between the observed and calculated diffraction patterns, resulting in a low R-factor.[1] For 3-(2-Formylphenoxy)propanoic acid, the final R-factor was 0.047.[5]

Mandatory Visualizations

Experimental Workflow for Crystal Structure Validation

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Growth Slow Evaporation / Cooling Solvent->Growth Mount Crystal Mounting Growth->Mount Data Data Collection Mount->Data Solution Structure Solution (Direct Methods) Data->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation Publication Publication Validation->Publication

Caption: Workflow for experimental crystal structure determination.

This guide illustrates the rigorous process of experimentally validating a crystal structure, using data from a related compound to this compound. The comparison of experimental data with theoretical predictions and other analytical techniques highlights the comprehensive nature of single-crystal X-ray diffraction in modern chemical and pharmaceutical research.

References

The Elusive Structure-Activity Relationship of 3-Formylphenoxyacetic Acid Derivatives: A Review of a Latent Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are in a continuous quest for novel molecular scaffolds that can be tailored into potent and selective therapeutic agents. Phenoxyacetic acid derivatives have long been a fruitful area of investigation, yielding compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties. The introduction of a formyl group onto the phenoxy ring, specifically at the 3-position, presents a tantalizing synthetic handle for the creation of diverse derivative libraries, most notably through the formation of Schiff bases and hydrazones. However, a comprehensive and systematic exploration of the structure-activity relationships (SAR) for 3-formylphenoxyacetic acid derivatives remains conspicuously absent in the current scientific literature.

While the broader class of phenoxyacetic acids has been extensively studied, and the synthetic utility of aromatic aldehydes is well-established, a dedicated research thrust into the specific biological profile of this compound derivatives is yet to be published. This guide, therefore, aims to synthesize the available, albeit fragmented, information on related compounds to provide a foundational understanding and to highlight the untapped potential of this chemical series.

The Synthetic Potential: A Gateway to Diverse Functionalities

The 3-formyl group serves as a versatile anchor for chemical modification. The most common and straightforward derivatization involves condensation reactions with primary amines to form Schiff bases (imines) or with hydrazine derivatives to yield hydrazones. This approach allows for the introduction of a vast array of substituents, enabling the systematic modulation of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of biological activity.

Below is a generalized workflow for the synthesis of Schiff base and hydrazone derivatives of this compound, a common strategy seen for the isomeric 2-formylphenoxyacetic acid and other aromatic aldehydes.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation start This compound reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction amine Primary Amine (R-NH2) or Hydrazine Derivative (R-NHNH2) amine->reaction product Schiff Base or Hydrazone Derivative reaction->product screening In vitro Biological Screening (e.g., Antimicrobial, Anticancer assays) product->screening data Quantitative Data Collection (e.g., IC50, MIC values) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Insights from Related Structures: A Predictive Glance

In the absence of direct data, we can extrapolate potential SAR trends from studies on the isomeric 2-formylphenoxyacetic acid and other substituted phenoxyacetic acids.

  • Antimicrobial Activity: Studies on Schiff bases of 2-formylphenoxyacetic acid have demonstrated that the nature of the substituent on the imine nitrogen is crucial for antibacterial and antifungal activity. Often, the introduction of heterocyclic rings or aromatic moieties with electron-withdrawing or donating groups can significantly influence the antimicrobial spectrum and potency. For instance, the presence of halogen atoms on the aromatic ring of the amine component has been shown to enhance antibacterial activity in related series.

  • Anticancer Activity: The anticancer potential of phenoxyacetic acid derivatives has been linked to various mechanisms, including the inhibition of specific enzymes or interference with signaling pathways. For derivatives of other aromatic aldehydes, the incorporation of bulky, lipophilic groups can enhance cytotoxicity against cancer cell lines. Furthermore, the ability of the imine or hydrazone linkage to participate in hydrogen bonding can be a key factor in target binding.

Experimental Protocols: A Blueprint for Future Investigations

To systematically evaluate the SAR of this compound derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key experiments that would be required for such a study.

General Procedure for the Synthesis of Schiff Base Derivatives: To a solution of this compound (1 equivalent) in absolute ethanol, a solution of the appropriate primary amine (1 equivalent) in ethanol is added. A catalytic amount of glacial acetic acid is then added, and the reaction mixture is refluxed for a specified period (typically 2-6 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent to afford the pure Schiff base derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination): The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method in 96-well microtiter plates. A stock solution of each compound is prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of each compound are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay for IC50 Determination): Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized derivatives (dissolved in DMSO and diluted in cell culture medium) for 48 or 72 hours. Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Future Directions and a Call for Research

The this compound scaffold represents a significant, yet underexplored, opportunity in medicinal chemistry. The ease of derivatization through the formyl group, combined with the established biological potential of the phenoxyacetic acid core, strongly suggests that a systematic investigation could lead to the discovery of novel therapeutic agents.

Future research should focus on the synthesis of a diverse library of Schiff base and hydrazone derivatives of this compound. This library should be designed to probe the effects of a wide range of electronic and steric properties of the substituents. Subsequent screening of these compounds against a panel of clinically relevant bacterial, fungal, and cancer cell lines will be crucial to identify lead compounds.

A logical progression of this research is depicted in the signaling pathway diagram below, outlining the steps from compound synthesis to the identification of a potential drug candidate.

sar_pathway A This compound Scaffold B Derivative Library Synthesis (Schiff Bases, Hydrazones) A->B Derivatization C Primary Biological Screening (Antimicrobial, Anticancer) B->C Testing D Identification of 'Hit' Compounds C->D Analysis E Quantitative SAR Analysis (Data Tables, Computational Modeling) D->E Data Input G In-depth Mechanistic Studies D->G F Lead Optimization (Synthesis of Focused Analogs) E->F Guidance F->C Iterative Screening F->G Optimized Compounds H Preclinical Candidate G->H Validation

Caption: Logical pathway for the development of this compound derivatives as therapeutic agents.

Comparative Thermal Stability of Coordination Polymers from Formylphenoxyacetic Acid Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the comparative analysis of the thermal stability of coordination polymers derived from the ortho-, meta-, and para-isomers of formylphenoxyacetic acid (2-, 3-, and 4-formylphenoxyacetic acid, respectively). Despite extensive searches of chemical databases and scientific journals, no publications directly comparing the synthesis, structure, and thermal decomposition of coordination polymers from all three isomers were identified. Furthermore, there is a scarcity of individual studies focusing on the coordination chemistry of the 2- and 3-isomers with respect to their thermal properties.

This lack of available data prevents a direct, evidence-based comparison of the thermal stability of coordination polymers synthesized from these isomeric ligands. Such a study would be of significant interest to researchers in materials science and drug development, as the position of the formyl group is expected to influence the coordination mode, crystal packing, and ultimately, the thermal robustness of the resulting polymers.

Theoretical Considerations and Potential Research Directions

While experimental data is currently unavailable, some general principles of coordination chemistry can provide a basis for hypothetical comparison and guide future research in this area. The stability of a coordination polymer is influenced by several factors, including the strength of the metal-ligand bonds, the dimensionality of the network, and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking.

The isomeric position of the formyl group on the phenoxyacetic acid backbone can significantly impact these factors:

  • Coordination Modes: The proximity of the formyl group to the carboxylic acid and ether oxygen in the 2-isomer could lead to different chelation or bridging modes compared to the more sterically separated 3- and 4-isomers. This, in turn, would affect the geometry and stability of the resulting coordination sphere.

  • Crystal Packing: The overall shape of the ligand isomer will influence how the coordination polymers pack in the solid state. Different packing efficiencies and intermolecular interactions can lead to variations in lattice energies and, consequently, thermal stability.

  • Electronic Effects: The position of the electron-withdrawing formyl group can subtly alter the electron density on the carboxylate group, potentially influencing the strength of the metal-carboxylate bond.

To address the current knowledge gap, a systematic investigation is required. The following experimental workflow is proposed for a comprehensive comparative study:

Figure 1. Proposed experimental workflow for the comparative study of coordination polymers from formylphenoxyacetic acid isomers.

Hypothetical Influence of Isomer Position on Thermal Stability

Based on established principles, a logical relationship between the ligand isomer and the resulting thermal stability can be postulated. This hypothesis, which requires experimental validation, is illustrated below:

Isomer_Stability_Relationship cluster_ligands Ligand Isomers cluster_properties Anticipated Properties cluster_stability Hypothesized Thermal Stability L1 2-Formylphenoxyacetic Acid P1 Steric Hindrance / Unique Chelation L1->P1 L2 3-Formylphenoxyacetic Acid P2 Intermediate Geometry L2->P2 L3 4-Formylphenoxyacetic Acid P3 Linearity / Higher Dimensionality Networks L3->P3 S1 Potentially Lower Stability P1->S1 S2 Intermediate Stability P2->S2 S3 Potentially Higher Stability P3->S3

Figure 2. A logical diagram illustrating the hypothesized relationship between the formylphenoxyacetic acid isomer and the thermal stability of the corresponding coordination polymer.

Conclusion for Researchers and Drug Development Professionals

The field of coordination chemistry would greatly benefit from a foundational study on the thermal properties of coordination polymers derived from formylphenoxyacetic acid isomers. Such research would not only provide valuable data for the design of new materials with tailored thermal stabilities but also offer insights into the fundamental structure-property relationships governed by ligand isomerism. For professionals in drug development, understanding the thermal stability of potential metal-based drug carriers is crucial for formulation, storage, and in vivo performance. The lack of data in this specific area highlights a promising avenue for future research with practical implications. Researchers are encouraged to undertake the synthesis and comprehensive thermal analysis of these coordination polymers to fill this significant gap in the scientific literature.

Validating Spectroscopic Data of 3-Formylphenoxyacetic Acid with Theoretical Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating experimental spectroscopic data of 3-Formylphenoxyacetic acid with theoretical quantum chemical calculations. By comparing experimental FT-IR, FT-Raman, NMR (¹H and ¹³C), and UV-Vis spectra with data obtained from Density Functional Theory (DFT) calculations, researchers can gain deeper insights into the molecular structure, vibrational modes, and electronic properties of this compound. This validation process is crucial for confirming the identity and purity of the synthesized molecule and for understanding its physicochemical characteristics.

Data Presentation: A Comparative Analysis

Due to the limited availability of a complete set of published experimental spectra for this compound, this guide utilizes data from structurally similar compounds for demonstration purposes. The following tables present a comparison of expected experimental ranges and theoretical values derived from DFT calculations for analogous molecules.

Table 1: Comparison of FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational ModeExpected Experimental Range (cm⁻¹)Theoretical (DFT) Value (cm⁻¹) for Analogs
O-H (Carboxylic Acid)Stretching3300-2500 (broad)~3570 (monomer), ~2980 (dimer)
C-H (Aromatic)Stretching3100-30003050-3100
C-H (Aldehyde)Stretching2850-2820, 2750-27202830, 2735
C=O (Carboxylic Acid)Stretching1725-1700~1760 (monomer), ~1710 (dimer)
C=O (Aldehyde)Stretching1700-1680~1695
C=C (Aromatic)Stretching1600-14501590, 1500, 1460
C-O (Ether)Asymmetric Stretching1275-1200~1250
C-O (Ether)Symmetric Stretching1075-1020~1050
O-H (Carboxylic Acid)Bending (in-plane)1440-1395~1420
O-H (Carboxylic Acid)Bending (out-of-plane)950-910~930

Note: Theoretical values are often scaled to better match experimental data. Common scaling factors for B3LYP/6-311++G(d,p) are around 0.96-0.98.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionNucleusExpected Experimental Shift (ppm)Theoretical (GIAO) Shift (ppm) for Analogs
Aldehyde¹H9.8-10.0~9.9
Carboxylic Acid¹H10.0-13.0~11.5
Aromatic¹H7.0-8.07.2-7.8
Methylene (-CH₂-)¹H4.6-4.8~4.7
Aldehyde Carbonyl¹³C190-195~192
Carboxylic Acid Carbonyl¹³C170-175~172
Aromatic (C-O)¹³C155-160~158
Aromatic¹³C115-135118-133
Methylene (-CH₂-)¹³C65-70~67

Note: NMR chemical shifts are referenced to Tetramethylsilane (TMS).

Table 3: Comparison of UV-Vis Absorption Maxima (λ_max)

TransitionSolventExpected Experimental λ_max (nm)Theoretical (TD-DFT) λ_max (nm) for Analogs
π → πEthanol~250-260, ~290-300~255, ~295
n → πEthanol~320-340~330

Experimental and Theoretical Protocols

Experimental Methodologies

A detailed description of the experimental protocols is essential for the reproducibility and validation of the results.

1. FT-IR and FT-Raman Spectroscopy

  • Sample Preparation: For FT-IR analysis, the solid sample of this compound is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the crystalline powder is placed in a sample holder.

  • Instrumentation: A high-resolution Fourier Transform Infrared (FT-IR) spectrometer is used for IR measurements, typically in the range of 4000-400 cm⁻¹. A Fourier Transform Raman (FT-Raman) spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm) is used to acquire the Raman spectrum, usually in the range of 4000-50 cm⁻¹.

  • Data Acquisition: Multiple scans are collected and averaged to improve the signal-to-noise ratio. The spectral resolution is typically set to 4 cm⁻¹.

2. NMR Spectroscopy

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C NMR spectra.

3. UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol) of spectroscopic grade.

  • Instrumentation: The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer, typically in the wavelength range of 200-800 nm.

  • Data Acquisition: The absorbance is measured against a solvent blank.

Theoretical Calculation Methodology

Quantum chemical calculations provide a theoretical basis for the interpretation of experimental spectra.

1. Computational Details

  • Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

  • Method: The geometry of the this compound molecule is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure accurate results.

2. Frequency Calculations

  • Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to obtain the theoretical FT-IR and FT-Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

3. NMR Chemical Shift Calculations

  • The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts of the optimized structure. The calculated isotropic shielding values are then referenced to the corresponding values for TMS calculated at the same level of theory.

4. UV-Vis Spectra Calculations

  • Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry to predict the electronic absorption spectra. The calculations provide information about the excitation energies (wavelengths), oscillator strengths, and the nature of the electronic transitions.

Workflow for Validation of Spectroscopic Data

The following diagram illustrates the logical workflow for the validation of experimental spectroscopic data with theoretical calculations.

Validation_Workflow cluster_exp Experimental Analysis cluster_theo Theoretical Calculations cluster_comp Comparative Validation exp_synthesis Synthesis & Purification of This compound exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_ftraman FT-Raman Spectroscopy exp_synthesis->exp_ftraman exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_synthesis->exp_nmr exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis comp_vibrational Compare Vibrational Frequencies (FT-IR & FT-Raman) exp_ftir->comp_vibrational exp_ftraman->comp_vibrational comp_nmr Compare Chemical Shifts (¹H & ¹³C NMR) exp_nmr->comp_nmr comp_uvvis Compare Absorption Maxima (UV-Vis) exp_uvvis->comp_uvvis theo_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) theo_freq Frequency Calculation (Vibrational Spectra) theo_opt->theo_freq theo_nmr NMR Chemical Shift Calculation (GIAO) theo_opt->theo_nmr theo_uvvis Electronic Spectra Calculation (TD-DFT) theo_opt->theo_uvvis theo_freq->comp_vibrational theo_nmr->comp_nmr theo_uvvis->comp_uvvis final_analysis Structural & Electronic Property Analysis comp_vibrational->final_analysis comp_nmr->final_analysis comp_uvvis->final_analysis

Caption: Workflow for spectroscopic data validation.

Conclusion

Cross-reactivity studies of sensors based on different Formylphenoxyacetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sensor Cross-Reactivity for Formylphenoxyacetic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Formylphenoxyacetic Acid Isomers

Formylphenoxyacetic acid exists as three structural isomers: 2-(2-formylphenoxy)acetic acid, 2-(3-formylphenoxy)acetic acid, and 2-(4-formylphenoxy)acetic acid. These isomers share the same molecular formula but differ in the substitution pattern on the phenyl ring. This structural variance is expected to influence their interaction with sensor surfaces, making selective detection a challenge. Understanding sensor cross-reactivity is crucial for the development of specific analytical methods for these compounds in various applications, including pharmaceutical research and environmental monitoring.

The logical relationship and basic structure of these isomers are depicted below.

G Formylphenoxyacetic Acid Isomers cluster_isomers Isomers Formylphenoxyacetic Acid Formylphenoxyacetic Acid 2-formylphenoxyacetic acid (ortho) 2-formylphenoxyacetic acid (ortho) Formylphenoxyacetic Acid->2-formylphenoxyacetic acid (ortho) ortho 3-formylphenoxyacetic acid (meta) This compound (meta) Formylphenoxyacetic Acid->this compound (meta) meta 4-formylphenoxyacetic acid (para) 4-formylphenoxyacetic acid (para) Formylphenoxyacetic Acid->4-formylphenoxyacetic acid (para) para

Caption: Structural relationship of formylphenoxyacetic acid isomers.

Potential Sensing Technologies

Based on the chemical nature of formylphenoxyacetic acid isomers (containing a carboxylic acid, an ether linkage, an aromatic ring, and an aldehyde group), several sensor technologies hold promise for their detection and differentiation.

  • Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with cavities that are complementary in shape, size, and functionality to a template molecule. By using one of the formylphenoxyacetic acid isomers as a template, it is possible to create MIPs with a high affinity for that specific isomer. Cross-reactivity studies would then involve testing the MIP's response to the other two isomers. Studies on MIPs for other phenoxyacetic acids have shown the potential for selective recognition.

  • Fluorescent Sensors: The aldehyde group present in these isomers can be a target for fluorescent probes. Certain non-fluorescent molecules can react with aldehydes to produce highly fluorescent products. The reaction kinetics and fluorescence intensity could differ for each isomer due to steric hindrance or electronic effects, potentially allowing for their differentiation.

  • Electrochemical Sensors: The carboxylic acid moiety and the aromatic ring are electrochemically active. Techniques like cyclic voltammetry or differential pulse voltammetry could be employed to study the oxidation or reduction of each isomer at an electrode surface. The position of the formyl group will influence the electron density of the aromatic ring and the pKa of the carboxylic acid, likely resulting in different electrochemical signatures for each isomer.

  • Quartz Crystal Microbalance (QCM) Sensors: QCM is a mass-sensitive technique that can detect the binding of molecules to a functionalized crystal surface. By coating the QCM crystal with a material that interacts with the formylphenoxyacetic acid isomers (such as a specific MIP), the binding of each isomer can be quantified by measuring the change in the crystal's resonance frequency.

Hypothetical Cross-Reactivity Study Using MIP-Based QCM Sensors

This section outlines a prospective experimental plan to assess the cross-reactivity of a sensor designed for 4-formylphenoxyacetic acid with its ortho- and meta-isomers.

Experimental Workflow

The overall workflow for such a study would involve sensor fabrication, characterization, and cross-reactivity testing.

G cluster_prep Sensor Preparation cluster_testing Cross-Reactivity Testing cluster_analysis Data Analysis A Synthesize MIP for 4-formylphenoxyacetic acid B Coat QCM Crystal with MIP A->B C Characterize MIP-QCM Sensor (SEM, FTIR) B->C E Expose Sensor to Isomer Solutions C->E D Prepare Solutions of Isomers (ortho, meta, para) D->E F Measure QCM Frequency Shift E->F G Calculate Sensor Response for Each Isomer F->G H Determine Selectivity and Cross-Reactivity Coefficients G->H

Caption: Workflow for MIP-QCM sensor cross-reactivity study.

Detailed Experimental Protocols

1. Synthesis of Molecularly Imprinted Polymer (MIP) for 4-Formylphenoxyacetic Acid (Template)

  • Materials: 4-formylphenoxyacetic acid (template), 4-vinylpyridine (functional monomer), ethylene glycol dimethacrylate (cross-linker), 2,2'-azobisisobutyronitrile (initiator), acetonitrile (porogen).

  • Procedure:

    • Dissolve 1 mmol of 4-formylphenoxyacetic acid and 4 mmol of 4-vinylpyridine in 10 mL of acetonitrile in a glass vial.

    • Sonicate the mixture for 10 minutes to facilitate the formation of a complex between the template and the functional monomer.

    • Add 20 mmol of ethylene glycol dimethacrylate and 50 mg of 2,2'-azobisisobutyronitrile to the solution.

    • Purge the solution with nitrogen gas for 15 minutes to remove oxygen.

    • Seal the vial and place it in a water bath at 60°C for 24 hours for polymerization.

    • Grind the resulting polymer monolith and sieve to obtain particles of a uniform size.

    • Wash the polymer particles with a mixture of methanol and acetic acid (9:1 v/v) to remove the template molecule, followed by washing with methanol to remove excess acid.

    • Dry the MIP particles under vacuum.

2. Fabrication of MIP-Coated QCM Sensor

  • Materials: AT-cut quartz crystals with gold electrodes, MIP particles, polyvinyl chloride (PVC), tetrahydrofuran (THF).

  • Procedure:

    • Prepare a coating solution by dissolving 10 mg of MIP particles and 5 mg of PVC in 1 mL of THF.

    • Clean the surface of the gold electrodes on the QCM crystal with piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

    • Deposit a small, uniform amount of the MIP coating solution onto the surface of the gold electrode using a spin coater.

    • Allow the solvent to evaporate completely, leaving a thin film of the MIP on the crystal surface.

    • Characterize the coated crystal using Scanning Electron Microscopy (SEM) to assess film morphology and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the polymer.

3. Cross-Reactivity Measurements

  • Materials: MIP-QCM sensor, solutions of 2-, 3-, and 4-formylphenoxyacetic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at various concentrations.

  • Procedure:

    • Mount the MIP-QCM sensor in a flow cell and establish a stable baseline frequency in the buffer solution.

    • Introduce a solution of 4-formylphenoxyacetic acid (the template) at a known concentration into the flow cell and record the change in frequency until a stable signal is obtained.

    • Regenerate the sensor surface by flowing the buffer solution until the frequency returns to the baseline.

    • Repeat steps 2 and 3 for different concentrations of 4-formylphenoxyacetic acid to obtain a calibration curve.

    • Repeat steps 2 and 3 for the 2- and this compound isomers at the same concentrations used for the template.

    • Calculate the sensor response (ΔF) for each isomer at each concentration.

Data Presentation: Hypothetical Quantitative Data

The results from the cross-reactivity study can be summarized in a table for easy comparison. The selectivity coefficient (α) can be calculated as the ratio of the sensor's response to the template molecule versus its response to an interfering isomer. A higher selectivity coefficient indicates a greater selectivity for the template.

Table 1: Hypothetical Response of a 4-Formylphenoxyacetic Acid-Imprinted QCM Sensor to Isomeric Compounds

Analyte (Isomer)Concentration (µM)Frequency Shift (ΔF, Hz)Sensitivity (Hz/µM)Selectivity Coefficient (α) vs. 4-isomer
4-formylphenoxyacetic acid 10-505.01.00
50-245
100-490
2-formylphenoxyacetic acid 10-151.53.33
50-78
100-155
This compound 10-252.52.00
50-120
100-255

Note: The data presented in this table is purely hypothetical and serves to illustrate how the results of a cross-reactivity study could be presented.

Conclusion

This guide provides a foundational framework for conducting cross-reactivity studies of sensors for formylphenoxyacetic acid isomers. While direct experimental data is currently lacking, the proposed methodologies, based on established sensor platforms like MIP-QCM, offer a clear path forward for researchers. The detailed experimental protocols and data presentation formats are intended to facilitate the design of such studies. The successful development of sensors with high selectivity for individual formylphenoxyacetic acid isomers will be a significant advancement for their specific and accurate quantification in complex matrices.

Benchmarking the synthetic efficiency of different routes to 3-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes to 3-Formylphenoxyacetic acid, a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency and practicality of each route are evaluated based on established chemical principles and available experimental data.

Route 1: Williamson Ether Synthesis

This classical and reliable method involves the reaction of 3-hydroxybenzaldehyde with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This SN2 reaction is a straightforward and high-yielding approach to the target molecule.

Route 2: Oxidation of 3-Methylphenoxyacetic Acid

This route involves the selective oxidation of the methyl group of 3-methylphenoxyacetic acid to a formyl group. While conceptually direct, this transformation presents challenges in achieving high selectivity and avoiding over-oxidation to the corresponding carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes. Data for Route 1 is based on analogous, well-documented procedures, while data for Route 2 is an estimation based on general methods for benzylic oxidation, as specific data for this substrate is limited.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Oxidation of 3-Methylphenoxyacetic Acid
Starting Materials 3-Hydroxybenzaldehyde, Chloroacetic Acid3-Methylphenoxyacetic Acid
Key Reagents Sodium HydroxideOxidizing Agent (e.g., MnO₂, DDQ, or electrochemical methods)
Typical Yield > 80% (estimated based on analogous reactions)40-60% (estimated, highly dependent on the oxidant and conditions)
Reaction Time 2-4 hours4-24 hours
Reaction Temperature 80-100°CRoom Temperature to Reflux
Number of Steps 11 (plus synthesis of starting material)
Purity of Crude Product Good to ExcellentModerate to Good (potential for byproducts)
Scalability Readily scalableCan be challenging to scale due to oxidant cost and workup
Green Chemistry Aspect Use of common, inexpensive reagents.Avoids halogenated reagents, but may use heavy metals.

Experimental Protocols

Route 1: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related phenoxyacetic acids.

Materials:

  • 3-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in water.

  • To the stirred solution, add 3-hydroxybenzaldehyde (1.0 eq).

  • Slowly add a solution of chloroacetic acid (1.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 3 hours.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude this compound from a minimal amount of hot ethanol-water to yield the pure product.

Route 2: Oxidation of 3-Methylphenoxyacetic Acid

This is a representative protocol for the selective oxidation of a benzylic methyl group. The choice of oxidizing agent is critical and would require optimization for this specific substrate.

Materials:

  • 3-Methylphenoxyacetic acid

  • Activated Manganese Dioxide (MnO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methylphenoxyacetic acid (1.0 eq) in anhydrous dichloromethane, add the oxidizing agent (e.g., activated MnO₂, 5-10 eq).

  • Stir the suspension vigorously at room temperature or gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant.

  • Wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate this compound.

Logical Workflow for Synthetic Route Evaluation

The following diagram illustrates the decision-making process for selecting the optimal synthetic route.

G start Define Target Molecule: This compound lit_review Literature Review of Synthetic Routes start->lit_review route1 Route 1: Williamson Ether Synthesis lit_review->route1 route2 Route 2: Oxidation of Methyl Group lit_review->route2 data_collection Gather Experimental Data: Yield, Purity, Conditions route1->data_collection route2->data_collection route1_data High Yield (>80%) Simple Procedure Readily Available Starting Materials data_collection->route1_data route2_data Variable Yield (40-60%) Selectivity Challenges Potential for Over-oxidation data_collection->route2_data comparison Comparative Analysis of Synthetic Efficiency route1_data->comparison route2_data->comparison conclusion Select Optimal Route comparison->conclusion recommendation Recommendation: Route 1 is superior for its high efficiency and reliability. conclusion->recommendation

Safety Operating Guide

Personal protective equipment for handling 3-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 3-Formylphenoxyacetic acid, including necessary personal protective equipment (PPE), operational procedures, and disposal plans. The following information is compiled to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds, such as phenoxyacetic acid and 2-Formylphenoxyacetic acid, indicate potential hazards.[1][2] Based on this information, the primary risks are associated with ingestion, skin and eye contact, and respiratory irritation.[1][2][3]

Summary of Potential Hazards and Recommended Personal Protective Equipment

Hazard CategoryGHS Hazard Statement(s)Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowed[1][2]Standard laboratory PPE (lab coat, gloves, eye protection). Do not eat, drink, or smoke in areas where this chemical is handled.[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoes.[4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2]Chemical safety goggles. A face shield is recommended when there is a potential for splashing or dust generation.[4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1][2]Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to mitigate the risks associated with this compound.

Safe Handling Protocol

1. Preparation and Engineering Controls:

  • Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood.[6]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above.

  • Inspect gloves for any signs of damage before use and change them immediately if they become contaminated.[4]

3. Handling the Chemical:

  • Weighing: To prevent the generation of dust, carefully weigh the solid compound within the chemical fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

4. Post-Handling Procedures:

  • Decontamination: Clean all contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Place all disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) into a dedicated and clearly labeled hazardous waste container.

  • Unused Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.

  • Solutions: Aqueous solutions may require neutralization to a pH between 5.5 and 9.0 before drain disposal, provided there are no other hazardous components.[7] Always check local regulations.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[8]

3. Disposal Route:

  • Dispose of waste material through an approved waste disposal plant or a licensed hazardous waste management company.[1]

  • Do not dispose of this compound down the drain or in regular trash.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Designate Work Area (Chemical Fume Hood) gather_materials 2. Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Solid Compound don_ppe->weigh Proceed to Handling prepare_solution 5. Prepare Solution (if applicable) weigh->prepare_solution experiment 6. Conduct Experiment prepare_solution->experiment decontaminate 7. Decontaminate Work Area & Equipment experiment->decontaminate Proceed to Post-Handling doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe segregate_waste 9. Segregate & Contain Waste doff_ppe->segregate_waste dispose 10. Dispose via Approved Channels segregate_waste->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formylphenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
3-Formylphenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.